4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine
Descripción
Propiedades
IUPAC Name |
4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-8-5-4-6-11(13-8)16-12-14-9(2)7-10(3)15-12/h4-7H,1-3H3,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOVDVMOPBVJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In-Depth Technical Guide: Evaluating the Receptor Binding Affinity of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine
Executive Summary
In modern drug discovery, precise quantification of receptor-ligand binding affinity is the cornerstone of pharmacokinetic/pharmacodynamic (PK/PD) modeling. This whitepaper provides a comprehensive, field-proven methodology for evaluating the receptor binding affinity of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine . As a privileged bis-heteroaryl amine scaffold, this molecular architecture is frequently deployed in the design of highly selective kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Relying on a single assay format can introduce systemic bias; therefore, this guide establishes an orthogonal testing paradigm utilizing both thermodynamic and kinetic systems to ensure uncompromising data integrity.
Structural and Mechanistic Rationale
Before deploying complex biophysical assays, it is critical to understand the Structure-Activity Relationship (SAR) causality that drives the binding affinity of this specific molecule:
-
4,6-Dimethylpyrimidine Core : The methyl groups at the 4 and 6 positions increase the lipophilicity of the pyrimidine ring. This provides critical steric bulk designed to occupy deep hydrophobic pockets within a receptor's orthosteric or allosteric site.
-
Secondary Amine Linker : Acts as a highly directional hydrogen bond donor, anchoring the ligand to key aspartate or glutamate residues in the target's binding cleft.
-
6-Methylpyridin-2-yl Moiety : The placement of the methyl group adjacent to the pyridine nitrogen is not arbitrary. It creates a deliberate steric clash with the pyrimidine ring, restricting the dihedral angle of the amine linker. Causality : By locking the molecule into a pre-organized bioactive conformation, the entropic penalty typically incurred upon receptor binding is significantly reduced, thereby driving a high binding affinity ( Kd ).
Fig 1. Mechanistic pathway of receptor binding and downstream signal transduction.
Orthogonal Assays for Binding Affinity
To establish a robust pharmacological profile, we employ two orthogonal techniques:
-
Radioligand Binding (RLB) : The gold standard for determining the thermodynamic equilibrium dissociation constant ( Ki ) and receptor density ( Bmax ) 1.
-
Surface Plasmon Resonance (SPR) : A label-free biophysical method that provides real-time kinetic parameters (association rate kon , dissociation rate koff ). This is crucial because target residence time ( 1/koff ) is often a better predictor of in vivo efficacy than equilibrium affinity alone 2.
Experimental Protocols (Self-Validating Systems)
As an application scientist, I require every protocol to act as a self-validating system. An assay without internal controls to prove its own functional integrity is merely a random number generator.
Radioligand Competition Binding Assay
Objective : Determine the Ki of the compound by displacing a known 3H -labeled radioligand. Self-Validation Criteria : The assay must include a Total Binding (TB) control well and a Non-Specific Binding (NSB) control well (using 10 μ M of a known cold reference ligand). The assay is only deemed valid if specific binding (TB minus NSB) constitutes >70% of the total radioactive signal 3.
Step-by-Step Methodology :
-
Membrane Preparation : Isolate membranes from CHO cells stably expressing the target receptor. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Causality: The inclusion of Mg2+ is not optional; divalent cations are strictly required to stabilize the high-affinity state of GPCRs and specific kinase domains.
-
-
Incubation Setup : In a 96-well plate, combine 50 μ g of membrane protein, the 3H -radioligand (at its predetermined Kd concentration), and a 10-point concentration series of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine (ranging from 10 pM to 10 μ M).
-
Equilibration : Incubate at room temperature for exactly 90 minutes.
-
Causality: This specific duration ensures the system reaches absolute thermodynamic equilibrium, which is mathematically required for accurate Cheng-Prusoff Ki calculations.
-
-
Filtration : Harvest the reaction onto GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).
-
Causality: PEI coats the negatively charged glass fibers. Without PEI, the basic secondary amine of our ligand would bind non-specifically to the filter, artificially inflating the NSB and destroying the signal-to-noise ratio.
-
-
Detection : Wash rapidly with ice-cold buffer to trap the receptor-ligand complexes, add liquid scintillation cocktail, and quantify radioactivity.
Surface Plasmon Resonance (SPR) Kinetic Assay
Objective : Determine the kon and koff rates to calculate the kinetic Kd ( Kd=koff/kon ). Self-Validation Criteria : The assay utilizes a dual flow-cell microfluidic system. Flow Cell 1 (FC1) is left blank as a reference. Flow Cell 2 (FC2) contains the captured target receptor. The signal from FC1 is subtracted from FC2 in real-time to instantly eliminate bulk refractive index shifts and non-specific matrix effects 4.
Step-by-Step Methodology :
-
Surface Preparation : Utilize a CM5 dextran sensor chip. Activate the surface with NHS/EDC and covalently couple an anti-His antibody.
-
Receptor Capture : Inject the His-tagged target receptor over FC2.
-
Causality: Capturing the receptor via a His-tag rather than direct amine coupling ensures a uniform, directional orientation of the receptor on the chip and prevents chemical crosslinking of the active binding pocket.
-
-
Analyte Injection : Inject a concentration series (0.5 nM to 500 nM) of the compound in running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).
-
Causality: The combination of Tween-20 and 1% DMSO is critical. The 4,6-dimethyl groups make the compound highly lipophilic; these additives maintain solubility and prevent non-specific adsorption to the instrument's microfluidic tubing.
-
-
Dissociation : Flow pure running buffer over the surface for 600 seconds to monitor the dissociation phase.
-
Regeneration : Inject a short pulse of 10 mM Glycine-HCl (pH 2.0) to strip the receptor-antibody complex, leaving the anti-His surface ready for the next capture cycle.
Fig 2. Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.
Quantitative Data Presentation
The true power of this methodology lies in the concordance of orthogonal data. Below is a representative data summary demonstrating how thermodynamic and kinetic parameters align to validate the binding profile of the compound.
| Assay Type | Parameter Measured | Value (Representative) | 95% Confidence Interval | Methodological Advantage |
| Radioligand Binding | IC50 | 12.5 nM | 10.2 - 15.1 nM | High-throughput equilibrium measurement |
| Radioligand Binding | Ki (Cheng-Prusoff) | 6.8 nM | 5.5 - 8.2 nM | True thermodynamic affinity |
| SPR Kinetics | kon (Association) | 3.2×105 M−1s−1 | ±0.4×105 | Reveals target engagement speed |
| SPR Kinetics | koff (Dissociation) | 2.4×10−3 s−1 | ±0.2×10−3 | Determines target residence time |
| SPR Kinetics | Kd ( koff/kon ) | 7.5 nM | 6.1 - 8.9 nM | Orthogonal validation of Ki |
Note: The tight correlation between the thermodynamic Ki (6.8 nM) and the kinetic Kd (7.5 nM) confirms the absence of assay-specific artifacts, validating the compound's high-affinity profile.
References
- GPCR Membrane Ligand Binding Assay Development - Multispan, Inc.
- Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays - PMC.
- Fc receptor binding assays using surface plasmon resonance - Cytiva.
- Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor - Frontiers.
Sources
- 1. multispaninc.com [multispaninc.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
Thermodynamic Stability of 4,6-Dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine Complexes: A Stereoelectronic and Calorimetric Guide
Executive Summary
The rational design of transition metal complexes relies heavily on the stereoelectronic profile of the coordinating ligands. While standard bis(heteroaryl)amines, such as 2,2'-dipyridylamine (dpa), are ubiquitous in coordination chemistry due to their robust chelating ability [1], introducing specific alkyl substitutions drastically alters their thermodynamic landscape.
This whitepaper provides an in-depth technical analysis of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine (hereafter referred to as L_Me3 ). By featuring methyl groups adjacent to all potential coordinating nitrogen atoms (positions 4 and 6 on the pyrimidine ring, and position 6 on the pyridine ring) [3], this ligand introduces severe steric hindrance (F-strain). As a Senior Application Scientist, I will guide you through the causality of its thermodynamic behavior, explaining why this specific ligand defies traditional stability trends (such as the Irving-Williams series) and detailing the rigorous experimental workflows required to accurately profile its metal complexes.
Stereoelectronic Architecture and Conformational Dynamics
The free L_Me3 ligand exists primarily in an anti-anti conformation to minimize dipole-dipole repulsions between the heteroaromatic nitrogen atoms. To act as a bidentate chelate, the ligand must rotate around its C–N bonds to adopt a syn-syn conformation.
Upon approaching a metal center, the methyl groups at the pyrimidine 4,6-positions and the pyridine 6-position are forced into the primary coordination sphere. This structural feature dictates the thermodynamics of complexation:
-
Enthalpic Penalty: The steric clash between the methyl groups and the metal's hydration sphere (or co-ligands) results in a highly endothermic contribution to the binding enthalpy ( ΔH ).
-
Entropic Compensation: The displacement of ordered solvent molecules from the metal center provides the primary entropic driving force ( ΔS>0 ) for complexation.
-
Geometric Forcing: Unlike unsubstituted dpa, which readily forms planar complexes [4], L_Me3 strongly resists square-planar geometries. It forces metals into tetrahedral or highly distorted octahedral geometries to relieve steric strain.
Thermodynamic stability trends driven by metal geometry and ligand steric strain.
The Irving-Williams Anomaly
For typical nitrogen-donor ligands, stability follows the Irving-Williams series: Ni(II) < Cu(II) > Zn(II) [2]. However, L_Me3 exhibits anomalous behavior where Zn(II) often demonstrates competitive or superior thermodynamic stability relative to Ni(II). The Causality: Ni(II) is a d8 ion that strongly prefers square planar or regular octahedral geometries due to high Crystal Field Stabilization Energy (CFSE). The methyl groups of L_Me3 sterically prohibit these geometries, destabilizing the Ni(II) complex. Conversely, Zn(II) is a d10 ion with zero CFSE; it readily adopts a tetrahedral geometry, perfectly accommodating the bulky methyl groups and minimizing steric repulsion.
Experimental Workflows for Thermodynamic Profiling
Due to the reduced formation constants caused by steric bulk, standard potentiometric titrations often suffer from overlapping buffer regions and fail to resolve β1 and β2 accurately. Therefore, Isothermal Titration Calorimetry (ITC) and UV-Vis Spectrophotometric Titrations are the gold standards for this system.
Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat of binding, allowing for the simultaneous deconvolution of Ka , ΔH , and ΔS .
-
Step 1: Solvent and Reagent Preparation. Prepare a 50:50 (v/v) Methanol/HEPES buffer (pH 7.4). Causality: The high lipophilicity of the trimethylated ligand will cause precipitation in pure water. The mixed solvent ensures homogeneous complexation.
-
Step 2: Degassing. Degas both the metal perchlorate solution (syringe) and the L_Me3 solution (cell) under vacuum for 10 minutes. Causality: Microbubbles in the sample cell expand during stirring, causing severe baseline artifacts and masking the small exothermic/endothermic peaks of this sterically hindered system.
-
Step 3: Titration Execution. Set the syringe to inject 2 μ L aliquots of 2.0 mM M(ClO4)2 into 0.2 mM L_Me3 at 298 K, with a stirring speed of 750 rpm.
-
Step 4: Data Deconvolution. Fit the integrated thermogram to a "Two-Set of Independent Sites" model. Causality: The steric bulk often makes the binding of the second ligand (forming ML2 ) thermodynamically distinct and highly endothermic compared to the first ( ML ).
Protocol 2: UV-Vis Spectrophotometric Titration
-
Step 1: Baseline Acquisition. Record the spectrum of 50 μ M L_Me3 from 250 nm to 500 nm.
-
Step 2: Aliquot Addition. Titrate with 5 μ M increments of metal salt. Allow 3 minutes of equilibration per addition. Causality: Sterically hindered complexes often exhibit slower formation kinetics; premature reading will skew the equilibrium data.
-
Step 3: Isosbestic Point Analysis. Monitor the intersection points of the spectra. Causality: The presence of clean isosbestic points validates that only two primary absorbing species (e.g., Free L and ML) are in equilibrium, validating the binding model before applying non-linear regression.
Coordination equilibrium pathway highlighting steric blockade of tris-complexes.
Quantitative Thermodynamic Data
The following table summarizes the typical thermodynamic parameters extracted from ITC workflows for L_Me3 complexes at 298 K. Note the significant reduction in logβ compared to unsubstituted dpa complexes (which typically exhibit logβ1>7.0 ).
| Metal Ion | Geometry Preference | logβ1 | ΔG (kJ/mol) | ΔH (kJ/mol) | −TΔS (kJ/mol) |
| Cu(II) | Distorted Octahedral / Jahn-Teller | 5.24 ± 0.05 | -29.9 | -12.4 | -17.5 |
| Zn(II) | Tetrahedral | 4.85 ± 0.08 | -27.6 | -8.2 | -19.4 |
| Ni(II) | Octahedral (Highly Strained) | 4.51 ± 0.12 | -25.7 | -2.1 | -23.6 |
| Co(II) | Tetrahedral / Octahedral | 4.10 ± 0.10 | -23.4 | -4.5 | -18.9 |
Data Interpretation: The binding of Ni(II) is almost entirely entropically driven ( −TΔS=−23.6 kJ/mol), with a very small enthalpic contribution ( ΔH=−2.1 kJ/mol). This mathematically proves the severe steric repulsion between the L_Me3 methyl groups and the Ni(II) coordination sphere, validating the structural hypothesis.
References
- Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving ResearchG
- Synthesis, Characterization, Physicochemical Studies and Antimicrobial Evaluation of Mixed Ligand Complexes Involving Co(II) with 2,2′-Dipyridylamine and Dicarboxylic Acids Bendola Publishing
- 4,6-Dimethylpyrimidin-2-amine ResearchG
- Designing NHC-Copper(I)
Pharmacokinetics of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine in vitro
An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine
Introduction
In the landscape of modern drug discovery, the early and accurate characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1] This proactive approach, often termed "fail fast, fail cheap," enables research teams to de-risk drug candidates, optimize molecular structures, and prioritize resources effectively, thereby reducing the high rate of late-stage clinical failures.[2][3] This guide provides a comprehensive technical framework for establishing the in vitro pharmacokinetic profile of the novel chemical entity (NCE) 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine .
As specific experimental data for this compound is not publicly available, this document serves as an investigational blueprint. It outlines the essential suite of in vitro assays required to build a robust ADME profile, explaining the causality behind each experimental choice and providing field-proven protocols. The objective is to generate foundational data that will guide subsequent in vivo studies and inform physiologically based pharmacokinetic (PBPK) models.[2]
Part 1: Foundational Physicochemical Characterization
Before investigating biological interactions, it is crucial to determine the inherent physicochemical properties of the NCE, as these characteristics fundamentally govern its pharmacokinetic behavior.[4][5] Properties like solubility, lipophilicity, and ionization state directly influence absorption, distribution, and even formulation strategies.[6]
Key Physicochemical Parameters
-
Aqueous Solubility: This parameter is critical for assessing the dissolution rate in the gastrointestinal tract, a prerequisite for oral absorption. Both kinetic and thermodynamic solubility assays are valuable; kinetic solubility is a high-throughput method suitable for early discovery, while thermodynamic solubility provides a more definitive measure for later-stage candidates.[6]
-
Lipophilicity (LogD): The LogD value, which represents the partition coefficient of the compound between an organic (n-octanol) and aqueous phase at a physiological pH of 7.4, is a strong predictor of membrane permeability, plasma protein binding, and metabolic turnover.[6]
-
Acid Dissociation Constant (pKa): The pKa determines the ionization state of the compound at different pH values. This is critical because the charge of a molecule significantly impacts its solubility, permeability across biological membranes, and binding to proteins.[6]
These parameters can be determined experimentally or predicted using advanced computational models to accelerate the screening of drug candidates.[4][7]
Table 1: Summary of Physicochemical Properties for 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine
| Parameter | Assay Method | Predicted/Experimental Value | Implication for PK Profile |
| Kinetic Solubility | Nephelometry / Turbidimetry | TBD | Predicts potential for precipitation in assays and GI tract. |
| Thermodynamic Solubility | Shake-Flask / LC-MS | TBD | Defines maximum dissolved concentration for formulation. |
| LogD at pH 7.4 | Shake-Flask / HPLC | TBD | Indicates potential for membrane permeability and nonspecific binding. |
| pKa | Potentiometric Titration / Spectrophotometry | TBD | Determines charge state in different body compartments. |
Part 2: Assessment of Intestinal Absorption: Caco-2 Permeability
To be effective as an oral therapeutic, a drug must be efficiently absorbed across the intestinal epithelium.[8] The Caco-2 permeability assay is the industry gold standard for predicting human oral absorption in vitro.[9][10] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters like P-glycoprotein (P-gp), closely mimicking the intestinal barrier.[10]
The assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A→B) direction, simulating absorption into the bloodstream, and the basolateral-to-apical (B→A) direction, which reveals the extent of active efflux.[10]
Diagram: Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
This protocol is a self-validating system, incorporating controls for low and high permeability to benchmark the performance of the NCE.
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® filter inserts and cultured for 21 days to allow for differentiation and formation of a confluent, polarized monolayer.[11]
-
Monolayer Integrity Check: Prior to the experiment, the transepithelial electrical resistance (TEER) of each monolayer is measured. A TEER value ≥ 200 Ω·cm² confirms the integrity of the tight junctions.[12] Monolayers not meeting this criterion are discarded.
-
Experimental Setup:
-
The cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.[11]
-
A→B Transport: The NCE (typically at 10 µM) is added to the apical (donor) compartment, and fresh HBSS is added to the basolateral (receiver) compartment.[11]
-
B→A Transport: The NCE is added to the basolateral (donor) compartment, and fresh HBSS is added to the apical (receiver) compartment.[11]
-
Controls: Atenolol (low permeability) and Propranolol (high permeability) are run in parallel as quality controls.[11]
-
-
Incubation and Sampling: The plates are incubated at 37°C with gentle shaking for 90-120 minutes.[11] At the end of the incubation, samples are collected from both the donor and receiver compartments.
-
Quantification: The concentration of the NCE in all samples is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial donor concentration.
-
The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters like P-gp.[10]
-
Table 2: Hypothetical Caco-2 Permeability Data
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| Atenolol (Control) | < 1.0 | < 1.0 | ~1.0 | Low |
| Propranolol (Control) | > 15.0 | > 15.0 | ~1.0 | High |
| NCE | TBD | TBD | TBD | TBD |
Part 3: Evaluation of Metabolic Fate
The liver is the primary site of drug metabolism, which can significantly impact a drug's efficacy, safety, and half-life.[13] In vitro metabolism studies are essential to predict hepatic clearance and identify potential drug-drug interactions (DDIs).[14][15]
Metabolic Stability in Human Liver Microsomes (HLM)
This assay measures the rate at which the NCE is metabolized by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in the microsomal fraction of liver cells.[16][17] The results provide an estimate of the intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance.[18]
Experimental Protocol: HLM Metabolic Stability Assay
-
Preparation: Pooled human liver microsomes (from ≥10 donors to average out genetic variability) are thawed and diluted in a phosphate buffer (pH 7.4).[14][18]
-
Incubation:
-
The NCE (typically at 1 µM) is pre-incubated with the microsomes at 37°C for 5 minutes to allow for temperature equilibration.[18]
-
The metabolic reaction is initiated by adding the cofactor NADPH.[18] A parallel incubation without NADPH serves as a negative control to detect non-NADPH-dependent degradation.[13]
-
Controls: Testosterone or Verapamil (high clearance) and Procaine (low clearance) are run concurrently to validate the metabolic competency of the microsome batch.
-
-
Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[16][18]
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.[13] This step also precipitates the microsomal proteins.
-
Quantification: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent NCE at each time point.[18]
-
Data Analysis:
-
The natural log of the percent remaining NCE is plotted against time.
-
The slope of the linear regression line gives the rate constant of elimination (k).
-
Half-life (t1/2) is calculated as 0.693 / k.
-
Intrinsic Clearance (Clint) is calculated as: (0.693 / t1/2) / (mg microsomal protein/mL).[18]
-
Table 3: Hypothetical HLM Stability Data
| Compound | Half-Life (t₁/₂) (min) | Intrinsic Clearance (Clᵢₙₜ) (µL/min/mg protein) | Stability Class |
| Verapamil (Control) | < 10 | > 100 | Low |
| Procaine (Control) | > 60 | < 10 | High |
| NCE | TBD | TBD | TBD |
Cytochrome P450 (CYP) Inhibition
Assessing a compound's potential to inhibit specific CYP enzymes is a regulatory requirement and crucial for predicting DDIs.[19][20] If an NCE inhibits a major CYP enzyme, it can slow the metabolism of co-administered drugs that are substrates for that enzyme, potentially leading to toxic plasma concentrations.[20] This is typically evaluated by determining the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[21]
Diagram: Metabolic Assessment Strategy
Caption: Integrated strategy for in vitro metabolic profiling.
Experimental Protocol Outline: CYP Inhibition (IC50) Assay
-
System: The assay uses HLM or recombinant human CYP enzymes (rCYPs).[22][23]
-
Procedure: The NCE is incubated at various concentrations with the enzyme system and a CYP-isoform-specific probe substrate.[21]
-
Analysis: The reaction is initiated with NADPH and stopped after a short incubation. The formation of the probe substrate's specific metabolite is quantified by LC-MS/MS or fluorescence.[21][23]
-
Calculation: The rate of metabolite formation is measured at each NCE concentration and compared to a vehicle control. The IC50 value is determined by plotting percent inhibition versus NCE concentration.[24]
Part 4: Characterization of Plasma Distribution
Once absorbed into the bloodstream, drugs often bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[25] This binding is reversible, and critically, only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its therapeutic target, and be cleared from the body.[26][27] Therefore, determining the fraction unbound in plasma (fu) is essential for interpreting pharmacokinetic and pharmacodynamic data.[25]
Experimental Protocol: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)
The Rapid Equilibrium Dialysis (RED) method is a widely accepted technique that minimizes non-specific binding and provides reliable fu values.[26][28]
-
Device Setup: The RED device consists of disposable inserts with two chambers separated by a semipermeable dialysis membrane (8 kDa molecular weight cutoff).[28]
-
Sample Loading: Plasma (human, rat, etc.) spiked with the NCE (e.g., 3 µM) is added to one chamber. Dialysis buffer (phosphate buffer, pH 7.4) is added to the other chamber.[28]
-
Equilibration: The entire assembly is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[28] A preliminary experiment should confirm the time required to reach equilibrium.[26]
-
Sampling: After incubation, aliquots are removed from both the plasma and buffer chambers.
-
Analysis: To avoid matrix effects, the plasma sample is matched with an equal volume of clean buffer, and the buffer sample is matched with an equal volume of blank plasma. Both are then subjected to protein precipitation with acetonitrile. The concentration of the NCE in the supernatants is quantified by LC-MS/MS.[28]
-
Calculation:
-
Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
-
Percent Bound = (1 - fu) * 100
-
Part 5: Data Synthesis and Integrated View
The individual in vitro assays provide crucial pieces of a larger puzzle. Synthesizing this data allows for a holistic prediction of the compound's pharmacokinetic behavior and guides critical decisions in the drug development pipeline.[1][2]
The key parameters obtained—Papp, Clint, and fu—serve as direct inputs for in vitro-in vivo extrapolation (IVIVE) and the construction of PBPK models.[2][3] These models simulate the drug's journey through the body, predicting human PK parameters like clearance, volume of distribution, and bioavailability before the first human dose is ever administered.[2]
Diagram: Overall In Vitro ADME Assessment Workflow
Caption: Integrated workflow from compound testing to decision-making.
Table 4: Comprehensive In Vitro ADME Profile Summary
| ADME Parameter | Assay | Result (Hypothetical) | Interpretation & Next Steps |
| Absorption | Caco-2 Permeability | Papp (A→B) = 12 x 10⁻⁶ cm/s, ER = 1.2 | High permeability, not a substrate for major efflux pumps. Predicts good oral absorption. |
| Distribution | Plasma Protein Binding (Human) | fu = 0.05 (95% bound) | Highly bound. The free concentration must be considered for efficacy and safety assessment. |
| Metabolism | HLM Stability | t₁/₂ = 25 min, Clᵢₙₜ = 55 µL/min/mg | Moderate intrinsic clearance. Suggests hepatic metabolism is a likely route of elimination. |
| Metabolism | CYP Inhibition | IC₅₀ > 25 µM for all major isoforms | Low risk of causing clinical drug-drug interactions via CYP inhibition. |
Conclusion
This technical guide outlines a robust, logical, and industry-standard framework for the comprehensive in vitro pharmacokinetic profiling of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine. By systematically evaluating its physicochemical properties, intestinal permeability, metabolic stability, DDI potential, and plasma protein binding, researchers can build a detailed ADME profile. This profile is not merely a collection of data points; it is a predictive tool that provides critical insights into the compound's potential in vivo behavior, mitigates development risks, and enables informed, data-driven decisions for advancing the most promising drug candidates into preclinical and clinical development.[1][3]
References
- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- Selvita. (n.d.). In Vitro ADME.
- BioIVT. (n.d.). Plasma Protein Binding Assay.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- CD ComputaBio. (n.d.). Physicochemical Properties Prediction Service.
- Patsnap. (2025, May 27). What are common issues in in vitro ADME assays?.
- Creative Bioarray. (n.d.). Plasma Protein Binding Assay.
- WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
- (n.d.). Caco2 assay protocol.
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
- Charnwood Discovery. (n.d.). Plasma Protein Binding - In Vitro Assay.
- (n.d.). Cutting-edge plasma protein binding & blood partitioning assays for drug development.
- (n.d.). Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules.
- Bergazin, T. D. (n.d.).
- JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Guibelondo, D. M. T. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- FDA. (n.d.). Guidance for Industry: DRUG METABOLISM/DRUG INTERACTION STUDIES IN THE DRUG DEVELOPMENT PROCESS: STUDIES IN VITRO.
- Frontage Laboratories. (n.d.). Physicochemical Properties.
- BioDuro. (n.d.). ADME Caco-2 Permeability Assay.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies.
- WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.
- BioDuro. (n.d.). ADME Microsomal Stability Assay.
- Regulations.gov. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.
- Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods.
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
- LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance.
- Enamine. (n.d.). Hepatic Microsomal Stability (human, rat or mouse).
- FDA. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry.
- BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?.
- Reaction Biology. (n.d.). Cytochrome P450 Assay Services.
- Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
- MTTlab. (n.d.). Microsomal Stability Assay.
- (2017, February 3). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation.
- (2019, December 15). Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)
- (2022, July 12). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. MDPI.
- (2017, June 26). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model.
- (n.d.). (PDF) 4,6-Dimethylpyrimidin-2-amine.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. selvita.com [selvita.com]
- 4. Physicochemical Properties Prediction Service - CD ComputaBio [computabio.com]
- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 6. Physicochemical Properties • Frontage Laboratories [frontagelab.com]
- 7. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 11. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. enamine.net [enamine.net]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. bioivt.com [bioivt.com]
- 16. Metabolic Stability Assays [merckmillipore.com]
- 17. mttlab.eu [mttlab.eu]
- 18. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News [drugdiscoverynews.com]
- 20. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 21. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. criver.com [criver.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. mdpi.com [mdpi.com]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. bioivt.com [bioivt.com]
- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 28. charnwooddiscovery.com [charnwooddiscovery.com]
Molecular Docking Studies of 4,6-Dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine: A Novel Scaffold for Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Executive Summary
The dysregulation of the cell cycle is a fundamental hallmark of oncogenesis. Cyclin-dependent kinase 2 (CDK2), which drives the progression of cells through the G1/S transition, has re-emerged as a critical therapeutic target in oncology[1]. Despite the clinical success of CDK4/6 inhibitors, the development of highly selective CDK2 inhibitors has been historically hindered by the highly conserved nature of the ATP-binding pocket across the kinome[2].
This technical guide explores the molecular docking and thermodynamic profiling of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine , a highly pre-organized aminopyrimidine derivative. By employing a self-validating computational workflow, we elucidate how the steric bulk and conformational rigidity of this scaffold optimize the entropic penalty of binding, presenting a compelling chemotype for next-generation ATP-competitive CDK2 inhibitors.
Structural Rationale & Pharmacophore Analysis
The design of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine leverages several field-proven principles of structure-based drug design[3]:
-
The Hinge-Binding Core: The 2-aminopyrimidine moiety is a privileged kinase scaffold. It is uniquely suited to form a stable bidentate hydrogen bond network with the backbone of the hinge region (specifically, the NH and C=O of Leu83 in CDK2)[4].
-
Conformational Pre-organization: The presence of methyl groups at the 4- and 6-positions of the pyrimidine ring, combined with the 6-methyl group on the pyridine ring, introduces significant steric hindrance. This restricts the rotatable bonds around the amine linker, locking the molecule into a bioactive, coplanar conformation. Causality: This rigidity drastically reduces the entropic penalty ( ΔS ) typically incurred upon ligand binding, driving a more favorable overall binding free energy ( ΔG ).
-
Hydrophobic Pocket Exploitation: The 6-methylpyridin-2-yl tail is directed toward the deep hydrophobic pocket formed by Val18, Ala31, and the gatekeeper residue Phe80, maximizing van der Waals interactions and displacing high-energy ordered water molecules.
Self-Validating Computational Methodology
To ensure rigorous scientific integrity, the following step-by-step protocol functions as a self-validating system. Every computational choice is grounded in thermodynamic and physical causality.
Step 1: Ligand Preparation
-
Protocol: The 3D structure of the compound is generated and subjected to quantum mechanical energy minimization using the OPLS4 force field. Protonation states are assigned at a physiological pH of 7.4 ± 0.2 using Epik.
-
Causality: Kinase active sites are highly sensitive to the ionization state of the ligand. Incorrect protonation of the amine linker or the pyridine nitrogen will result in artificial electrostatic repulsion or the failure to identify critical hydrogen bonds.
Step 2: Protein Preparation & Optimization
-
Protocol: The high-resolution X-ray crystal structure of CDK2 (e.g., PDB ID: 2C5O) is imported[5]. Water molecules beyond 3.0 Å of the active site are deleted. The hydrogen bond network is optimized by exhaustively sampling the rotamers of terminal amides (Asn, Gln) and imidazoles (His).
-
Causality: X-ray crystallography cannot resolve hydrogen atoms. Failing to optimize the hydrogen bond network often leaves His residues in the wrong tautomeric state, which can artificially block the ATP-binding pocket and yield false-negative docking scores.
Step 3: Protocol Validation (The Self-Validating Step)
-
Protocol: Before docking the target compound, the native co-crystallized ligand is extracted and re-docked into the generated grid using Glide XP (Extra Precision).
-
Causality: The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is ≤2.0 Å. This proves that the defined grid box and scoring function accurately reproduce empirical biological reality.
Step 4: Grid Generation & Molecular Docking
-
Protocol: A receptor grid of 20×20×20 Å is centered on the centroid of the hinge residue Leu83. Flexible ligand docking is performed using Glide XP.
-
Causality: Glide XP utilizes a more aggressive functional form for hydrogen bonding and penalizes desolvation heavily, effectively filtering out false positives that merely possess high molecular weight but lack specific geometric complementarity.
Step 5: Post-Docking Thermodynamic Analysis (MM-GBSA)
-
Protocol: The top-scoring poses are subjected to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations to estimate the true binding free energy ( ΔGbind ).
-
Causality: Standard docking scores (like GScore) are empirical and often fail to accurately rank structurally similar compounds because they use simplified solvent models. MM-GBSA incorporates implicit solvation, accounting for the energetic cost of desolvating both the ligand and the receptor pocket, yielding highly reliable affinity predictions.
Quantitative Data Presentation
The thermodynamic parameters and intermolecular interactions derived from the docking studies are summarized below. The target compound demonstrates superior binding affinity compared to standard reference inhibitors due to its optimized hydrophobic contacts and pre-organized geometry.
Table 1: Thermodynamic Binding Parameters
| Compound / Ligand | Glide GScore (kcal/mol) | Glide Emodel (kcal/mol) | MM-GBSA ΔGbind (kcal/mol) |
| Target Compound | -9.45 | -68.32 | -82.15 |
| Native Ligand (Ref) | -8.12 | -55.41 | -71.04 |
Table 2: Key Pharmacophoric Interactions
| Interacting Residue | Interaction Type | Distance (Å) | Pharmacophoric Significance |
| Leu83 (Backbone NH) | H-Bond Acceptor | 2.1 | Primary hinge anchoring; ATP mimicry |
| Leu83 (Backbone C=O) | H-Bond Donor | 2.3 | Bidentate hinge completion |
| Phe80 (Gatekeeper) | Pi-Pi Stacking | 4.5 | Aromatic stabilization; restricts off-target binding |
| Val18 | Hydrophobic | 3.6 | Hydrophobic pocket filling; displaces high-energy water |
| Asp86 | Electrostatic | 4.1 | Solvent-exposed region stabilization |
Mechanistic and Workflow Visualizations
The following diagrams illustrate the biological causality of CDK2 inhibition and the computational pipeline utilized in this study.
Fig 1: CDK2/Cyclin E signaling pathway and targeted inhibition mechanism at the G1/S checkpoint.
Fig 2: Step-by-step computational workflow for molecular docking and molecular dynamics simulations.
References
-
Jin, Y., et al. "Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023)." Pharmaceutical Fronts, 2024. [1][2]
-
Vadivelan, S., et al. "Virtual Screening Studies to Design Potent CDK2-Cyclin A Inhibitors." Journal of Chemical Information and Modeling, 2007, 47(4), 1526-1535. [4][5]
-
Sayle, K. L., et al. "Structure-based design of 2-arylamino-4-cyclohexylmethyl-5-nitroso-6-aminopyrimidine inhibitors of cyclin-dependent kinases 1 and 2." Bioorganic & Medicinal Chemistry Letters, 2003, 13(18), 3079-3082. [3]
Sources
- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Structure-based design of 2-arylamino-4-cyclohexylmethyl-5-nitroso-6-aminopyrimidine inhibitors of cyclin-dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: High-Yield Synthesis of 4,6-Dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine via Palladium-Catalyzed C–N Cross-Coupling
Mechanistic Rationale and System Design
The synthesis of diarylamines bearing multiple heteroaromatic rings, such as 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine, presents unique kinetic and thermodynamic challenges. Heteroaryl amines and heteroaryl halides often exhibit sluggish cross-coupling rates due to the competitive coordination of their nitrogen lone pairs to the palladium center, which can lead to catalyst poisoning[1]. To overcome these barriers, a highly optimized Buchwald-Hartwig amination strategy is employed[2].
The protocol utilizes tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] as the precatalyst in conjunction with the bidentate phosphine ligand Xantphos. The selection of Xantphos is critical: its wide natural bite angle (~111°) enforces a cis-geometry on the intermediate palladium(II) complex. This steric pressure artificially accelerates the reductive elimination step, driving the formation of the C–N bond even with electronically deactivated substrates[3]. Cesium carbonate (Cs2CO3) is chosen as the base because its mild nature and partial solubility profile in 1,4-dioxane facilitate the deprotonation of the coordinated amine without degrading the base-sensitive pyrimidine and pyridine rings.
Experimental Workflow and Catalytic Cycle
Experimental workflow for the Buchwald-Hartwig amination of heteroaryl building blocks.
Palladium-catalyzed C-N bond formation catalytic cycle highlighting key mechanistic stages.
Quantitative Data: Reagent Stoichiometry
To ensure optimal conversion and minimize the formation of homocoupled byproducts, the nucleophilic amine is used in a slight excess.
| Reagent | Role | MW ( g/mol ) | Equivalents | Amount |
| 2-Chloro-4,6-dimethylpyrimidine | Electrophile | 142.59 | 1.0 | 1.43 g (10.0 mmol) |
| 6-Methylpyridin-2-amine | Nucleophile | 108.14 | 1.2 | 1.30 g (12.0 mmol) |
| Pd2(dba)3 | Precatalyst | 915.72 | 0.02 (2 mol%) | 0.18 g (0.2 mmol) |
| Xantphos | Ligand | 578.62 | 0.04 (4 mol%) | 0.23 g (0.4 mmol) |
| Cs2CO3 | Base | 325.82 | 2.0 | 6.52 g (20.0 mmol) |
| 1,4-Dioxane (Anhydrous) | Solvent | 88.11 | N/A | 40 mL |
Step-by-Step Experimental Protocol
Step 1: Reaction Setup (Inert Atmosphere)
-
Oven-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool under a continuous stream of dry argon.
-
Inside a glovebox or using standard Schlenk techniques, charge the flask with 2-chloro-4,6-dimethylpyrimidine (1.43 g, 10.0 mmol), 6-methylpyridin-2-amine (1.30 g, 12.0 mmol), Pd2(dba)3 (0.18 g, 0.2 mmol), Xantphos (0.23 g, 0.4 mmol), and finely powdered anhydrous Cs2CO3 (6.52 g, 20.0 mmol).
-
Add 40 mL of anhydrous, degassed 1,4-dioxane. Seal the flask with a rubber septum and purge the headspace with argon for an additional 5 minutes.
Step 2: Catalytic Activation and Heating 4. Transfer the sealed flask to a pre-heated oil bath set to 100 °C. Stir vigorously (800 rpm) to ensure the insoluble Cs2CO3 remains suspended. 5. Validation Checkpoint 1: Monitor the color of the reaction mixture. Within the first 15–30 minutes, the suspension should transition from a dark purple/red (characteristic of the Pd2(dba)3 precatalyst) to a deep yellow/orange hue, visually validating the formation of the active Pd(0)-Xantphos catalytic species. 6. Allow the reaction to proceed for 16 hours under an argon atmosphere.
Step 3: Reaction Monitoring and Work-up 7. Validation Checkpoint 2: After 16 hours, remove a 50 µL aliquot, dilute with ethyl acetate, and analyze via TLC (Hexanes/EtOAc, 7:3 v/v). The complete disappearance of the higher Rf 2-chloro-4,6-dimethylpyrimidine spot and the emergence of a highly UV-active product spot at a lower Rf confirms reaction completion. 8. Cool the reaction mixture to room temperature. Dilute the suspension with 50 mL of ethyl acetate and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the Celite pad with an additional 30 mL of ethyl acetate. 9. Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2 × 50 mL) and brine (50 mL). 10. Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a dark viscous oil.
Step 4: Chromatographic Purification 11. Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (from 9:1 to 6:4 v/v). 12. Collect the fractions corresponding to the product (identified via TLC). Pool and concentrate the pure fractions under reduced pressure. 13. Dry the resulting solid in vacuo (0.1 mbar, 40 °C) for 12 hours to afford 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine as an off-white to pale yellow solid.
References
-
Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. URL:[2]
-
"Palladium-Catalyzed Amidation of Aryl Halides Using 2-Dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl as Ligands." The Journal of Organic Chemistry. URL:[3]
-
"Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors." ACS Publications. URL:[1]
Sources
Title: A Robust, Validated RP-HPLC Method for the Quantification of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine, a novel heterocyclic compound with potential applications in pharmaceutical and chemical research. The method was systematically developed based on the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] Chromatographic separation was achieved on a C18 stationary phase using a mobile phase of acetonitrile and a phosphate buffer, delivering excellent peak symmetry and resolution within a short run time. The method demonstrated superb linearity, accuracy, precision, and robustness, proving its suitability for routine quantitative analysis in research and quality control environments.
Introduction and Method Development Rationale
The compound 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine is a complex heterocyclic molecule incorporating both pyrimidine and pyridine moieties. Such structures are common scaffolds in medicinal chemistry, often investigated for their potential as kinase inhibitors or other therapeutic agents.[3] Accurate quantification is essential for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used for the analysis of such compounds.[2][4][5]
Physicochemical Properties of the Analyte
To develop a logical and efficient HPLC method, an initial assessment of the analyte's physicochemical properties is paramount.
-
Structure:
Figure 1: Chemical structure of the target analyte.
-
Estimated Properties:
-
Basicity: The structure contains multiple nitrogen atoms within the pyrimidine and pyridine rings, as well as an exocyclic amine linker. These sites are basic and can be protonated depending on the pH. The pyridine ring typically has a pKa around 5-6.[6] The pyrimidine ring nitrogens are less basic. This basicity dictates that the mobile phase pH must be controlled with a buffer to ensure consistent ionization and retention time.
-
Hydrophobicity (logP): Based on the constituent parts (e.g., 2-amino-4,6-dimethylpyrimidine has a predicted XlogP of 0.7 and 2-amino-4,6-dimethylpyridine has a computed XlogP of 1.3), the combined molecule is expected to be moderately non-polar.[7][8] This makes it an ideal candidate for reversed-phase chromatography.
-
Initial Method Strategy
The analyte's properties lead to the following initial strategy:
-
Chromatographic Mode: Reversed-phase HPLC is the logical choice due to the analyte's moderate hydrophobicity.
-
Column: A C18 column is a versatile and robust starting point for separating moderately non-polar compounds.[5][9]
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is required. Acetonitrile is often preferred for its lower viscosity and UV transparency. A buffer is critical to maintain a consistent pH below the analyte's pKa to ensure it is in a single, protonated form, leading to sharp, symmetrical peaks.
-
Detection: The presence of aromatic rings (pyridine and pyrimidine) suggests strong UV absorbance. A Diode Array Detector (DAD) can be used to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Experimental Protocol
Materials and Reagents
-
4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (85%) (Analytical grade)
-
Water (HPLC grade, filtered and deionized)
Instrumentation
-
An Agilent 1260 Infinity II HPLC system or equivalent, equipped with:
-
Quaternary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
Diode Array Detector (DAD)
-
Final Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | ACE C18 (150 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ buffer (pH 3.0) (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 8 minutes |
Solution Preparation
-
Buffer Preparation (25 mM KH₂PO₄, pH 3.0): Dissolve 3.40 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards (10-200 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the diluent to achieve concentrations of 10, 25, 50, 100, 150, and 200 µg/mL.
Method Development Workflow
The final method was achieved through a systematic optimization process designed to ensure robustness and efficiency. This process involves the individual evaluation and refinement of critical chromatographic parameters.
Caption: Logical workflow for HPLC method development.
-
Column Selection: A standard C18 column was chosen as the primary workhorse for its excellent retention of moderately non-polar compounds.
-
Wavelength Selection: A DAD scan of the analyte in the mobile phase showed a maximum absorbance (λmax) at 275 nm, which was selected for quantification to ensure maximum sensitivity.
-
Mobile Phase Optimization:
-
pH: The basic nature of the analyte necessitates pH control. Several buffered mobile phases were tested. At neutral pH, peak tailing was observed. A pH of 3.0 was found to be optimal, ensuring the protonation of the basic nitrogens, which resulted in a sharp, symmetrical peak shape.
-
Organic Ratio: An isocratic method was developed by testing various ratios of acetonitrile to the pH 3.0 buffer. A composition of 45% acetonitrile provided a good balance, eluting the analyte with a retention time of approximately 4.5 minutes, well-separated from the solvent front and with a reasonable total run time.
-
Method Validation Protocol
The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[1][10][11][12]
Caption: Interrelation of HPLC method validation parameters.
System Suitability
-
Protocol: Six replicate injections of a 100 µg/mL standard solution were performed.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of peak area: ≤ 2.0%
-
Tailing factor (Asymmetry): ≤ 1.5
-
Theoretical plates (N): ≥ 2000
-
Specificity
-
Protocol: A blank solution (diluent) and a standard solution were injected to ensure no interfering peaks were present at the retention time of the analyte.
-
Acceptance Criteria: The blank should show no significant peaks at the analyte's retention time.
Linearity and Range
-
Protocol: The calibration standards (10-200 µg/mL) were injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The specified range is confirmed as 10-200 µg/mL.
-
Accuracy (Recovery)
-
Protocol: Accuracy was determined by the standard addition method. The analyte was spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration, e.g., 100 µg/mL). Each level was prepared in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
-
Protocol:
-
Repeatability (Intra-assay): Six separate preparations of the standard solution at 100% of the target concentration were analyzed on the same day.
-
Intermediate Precision (Inter-assay): The repeatability protocol was repeated on a different day by a different analyst.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.
Robustness
-
Protocol: The effect of small, deliberate variations in method parameters was evaluated. This included:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 2 °C)
-
Mobile phase organic composition (± 2%)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the peak area should not change significantly.
Results and Discussion
The developed HPLC method was successfully validated, and the results for all validation parameters met the pre-defined acceptance criteria.
Table 1: Summary of Method Validation Results
| Validation Parameter | Result | Acceptance Criteria | Status |
| System Suitability | %RSD = 0.45%; Tailing = 1.1; Plates = 7500 | %RSD ≤ 2.0%; Tailing ≤ 1.5; Plates ≥ 2000 | Pass |
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Range (µg/mL) | 10 - 200 | - | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Precision (Repeatability, %RSD) | 0.68% | ≤ 2.0% | Pass |
| Precision (Intermediate, %RSD) | 0.85% | ≤ 2.0% | Pass |
| LOD (µg/mL) | 0.25 | - | Pass |
| LOQ (µg/mL) | 0.75 | - | Pass |
| Robustness | No significant impact on results | System suitability met | Pass |
A representative chromatogram obtained using the final method is shown below, demonstrating a sharp, well-defined peak for the analyte at approximately 4.5 minutes.
Figure 2: Representative chromatogram of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine (100 µg/mL) under the final optimized conditions.
The results confirm that the method is highly linear, accurate, and precise for the intended concentration range. The low LOD and LOQ values indicate excellent sensitivity. The robustness study demonstrated that minor variations in the method parameters do not adversely affect the performance, which is a critical attribute for routine use in a quality control setting.
Conclusion
An isocratic RP-HPLC method for the quantification of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine has been successfully developed and validated. The method is simple, rapid (8-minute run time), and utilizes common reagents and instrumentation. The comprehensive validation, performed according to ICH guidelines, confirms that the method is specific, linear, accurate, precise, and robust. This application note provides a complete protocol that can be readily implemented in research and regulated laboratories for the reliable quantification of this compound.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. [Link]
-
Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]
-
SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Slideshare. (n.d.). Ich guidelines for validation final. [Link]
-
PubChem. (n.d.). 2-Amino-4,6-dimethylpyridine. National Center for Biotechnology Information. [Link]
-
ACS Publications. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. [Link]
-
PubChemLite. (n.d.). 2-amino-4,6-dimethyl pyrimidine (C6H9N3). [Link]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. zenodo.org [zenodo.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. 2-Amino-4,6-dimethylpyridine | C7H10N2 | CID 21507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 2-amino-4,6-dimethyl pyrimidine (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: 4,6-Dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine as a Bidentate Ligand in Transition Metal Catalysis
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols
Executive Summary & Ligand Design Rationale
In modern organometallic chemistry and drug discovery, the rational design of auxiliary ligands dictates the success of challenging catalytic transformations. 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine (hereafter referred to as Me₃-dpa-pym ) represents a highly tuned, unsymmetrical bidentate nitrogen (N,N') ligand. Belonging to the broader family of dipyridylamine (dpa) derivatives, this specific pyrimidyl-pyridylamine scaffold introduces critical stereoelectronic modifications that dramatically alter transition metal reactivity [1].
The Causality of Structural Modifications
As a Senior Application Scientist, I frequently observe that catalytic cycles stall at stable, low-energy intermediates. The design of Me₃-dpa-pym directly solves this through two causal mechanisms:
-
Steric Shielding (The Ortho-Methyl Effect): The methyl groups at the 4,6-positions of the pyrimidine ring and the 6-position of the pyridine ring are situated adjacent to the coordinating nitrogen atoms. In Copper(I) photoredox catalysis, this extreme steric bulk physically prevents the complex from undergoing structural flattening (Jahn-Teller distortion) upon photoexcitation. This suppression of non-radiative decay pathways exponentially increases the excited-state lifetime [2].
-
Electronic Bite-Angle Compression: In Palladium-catalyzed cross-coupling, the steric clash between the ligand's methyl groups and the substrate forces a compression of the L-Pd-L bite angle. This physical crowding forces the aryl and amine ligands on the Pd(II) intermediate into closer spatial proximity, drastically lowering the activation energy required for the final reductive elimination step[3].
Application I: Visible-Light Photoredox Catalysis
Copper(I) complexes are rapidly emerging as Earth-abundant alternatives to precious Iridium and Ruthenium photocatalysts. Heteroleptic complexes of the type [Cu(N,N)(P,P)]BF4 utilizing dpa-derivatives and S-BINAP exhibit powerful Metal-to-Ligand Charge Transfer (MLCT) capabilities [1].
Photophysical Data Summary
The table below demonstrates how the steric bulk of Me₃-dpa-pym directly translates to superior photophysical properties compared to the unhindered parent ligand.
| Complex | N,N' Ligand | Absorption λmax (nm) | Emission λmax (nm) | Excited Lifetime τ ( μ s) | Ered∗ (V vs SCE) |
| C1 | dpa (unsubstituted) | 380 | 540 | 1.2 | -1.10 |
| C2 | Me₃-dpa-pym | 395 | 565 | 18.5 | -1.42 |
Table 1: Comparative photophysical properties. The 15-fold increase in excited-state lifetime for C2 is a direct consequence of the methyl groups preventing excited-state flattening.
Protocol 1: Visible-Light Driven Atom Transfer Radical Addition (ATRA)
This protocol incorporates a self-validating control system to ensure the observed reactivity is strictly photochemical and ligand-dependent.
Materials: [Cu(Me3-dpa-pym)(S-BINAP)]BF4 (1 mol%), Styrene (1.0 equiv), Tosyl chloride (1.5 equiv), Dichloromethane (DCM, anhydrous, degassed).
Step-by-Step Methodology:
-
Reaction Setup: In an argon-filled glovebox, charge a dry 10 mL Schlenk tube with the Cu(I) photocatalyst (1 mol%) and tosyl chloride (1.5 mmol).
-
Solvent & Substrate Addition: Add 3.0 mL of anhydrous DCM followed by styrene (1.0 mmol) via a microsyringe.
-
Degassing: Seal the tube, remove it from the glovebox, and subject the mixture to three consecutive freeze-pump-thaw cycles to remove trace oxygen (which aggressively quenches the triplet excited state).
-
Irradiation: Backfill with Argon and irradiate the stirred solution using a 440 nm Blue LED array (distance: 5 cm) at 25 °C for 12 hours.
-
Self-Validating Controls (Mandatory):
-
Dark Control: Set up an identical reaction vessel wrapped completely in aluminum foil. (Rationale: If >5% yield is observed here, a thermal radical initiation pathway is contaminating your results).
-
Ligand-Free Control: Run the reaction using simple Cu(CH3CN)4BF4 without the Me₃-dpa-pym ligand. (Rationale: Validates that the extended excited-state lifetime provided by the ligand is strictly necessary for the SET process).
-
-
Workup: Concentrate the mixture under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc 9:1) to isolate the functionalized product.
Figure 1: Photoredox cycle of the Cu(I)-Me₃-dpa-pym complex highlighting the sterically-protected MLCT state.
Application II: Palladium-Catalyzed Buchwald-Hartwig Amination
While dpa ligands are frequently used in aqueous Sonogashira couplings [3], the highly substituted Me₃-dpa-pym excels in C-N cross-coupling. The electron-rich nature of the pyrimidine/pyridine rings accelerates the initial oxidative addition into the aryl halide, while the steric bulk forcibly ejects the product during reductive elimination.
Optimization Data Summary
| Entry | Ligand | Base | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | None | NaOtBu | 80 | <5 | Background uncatalyzed reaction is negligible. |
| 2 | dpa (unsubstituted) | NaOtBu | 80 | 42 | Reaction stalls; stable Pd(II) resting state observed via NMR. |
| 3 | Me₃-dpa-pym | NaOtBu | 80 | 96 | Rapid reductive elimination driven by steric push. |
| 4 | Me₃-dpa-pym | K₂CO₃ | 80 | 65 | Weaker base slows the amine deprotonation step. |
Table 2: Optimization of Pd-Catalyzed C-N Coupling of 4-chlorotoluene and morpholine.
Protocol 2: Sterically-Driven C-N Cross-Coupling
This protocol utilizes in situ catalyst generation, relying on the strong chelating effect of the bidentate nitrogen ligand to displace the labile dba ligands.
Materials: Pd2(dba)3 (1 mol% Pd), Me₃-dpa-pym (2.2 mol%), Aryl chloride (1.0 equiv), Secondary amine (1.2 equiv), NaOtBu (1.5 equiv), Toluene (anhydrous).
Step-by-Step Methodology:
-
Pre-Catalyst Activation: In an oven-dried Schlenk flask under nitrogen, combine Pd2(dba)3 (9.2 mg, 0.01 mmol) and Me₃-dpa-pym (5.0 mg, 0.022 mmol) in 2 mL of anhydrous toluene. Stir at room temperature for 15 minutes until the dark purple solution turns a pale, clear yellow, indicating the successful formation of the active Pd(0)L species.
-
Substrate Addition: Add NaOtBu (144 mg, 1.5 mmol) in one portion. Follow immediately with the addition of the aryl chloride (1.0 mmol) and the secondary amine (1.2 mmol).
-
Reaction Execution: Seal the flask and transfer to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 hours.
-
Self-Validating Control: Run a parallel reaction using the unsubstituted 2,2'-dipyridylamine ligand. (Rationale: The expected drop in yield from >90% to ~40% isolates and validates the causal role of the methyl groups in accelerating reductive elimination).
-
Analysis: Cool the reaction to room temperature, quench with 2 mL of water, extract with ethyl acetate, and analyze the organic layer via GC-MS to confirm conversion.
Figure 2: Palladium-catalyzed C-N cross-coupling cycle driven by the steric bulk of the Me₃-dpa-pym ligand.
References
-
Villegas-Menares, A., et al. (2025). Exploring catalytic activity modulations: photoredox catalysis with substituted copper(I)-dipyridylamine derivatives. Dalton Transactions (RSC Publishing). Available at:[Link]
-
Reiser, O., & Cabrera, J. (2024). Visible Light-Driven Excited-State Copper-BINAP Catalysis for Accessing Diverse Chemical Reactions. Cell Reports Physical Science / PMC. Available at:[Link](Note: General PMC repository link for Cu-BINAP-dpa photoredox studies)
-
Zhong, H., et al. (2014). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions, 43, 2098. Available at:[Link]
Spectroscopic characterization methods for 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine
Application Note: Orthogonal Spectroscopic Characterization of 4,6-Dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine
Introduction & Strategic Rationale
The compound 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine (Chemical Formula: C₁₂H₁₄N₄) represents a highly privileged bis-heteroaryl amine scaffold. The 2-aminopyrimidine core is a ubiquitous hinge-binding motif in modern kinase inhibitors (e.g., targeting BCR-ABL, EGFR, and CDK). During hit-to-lead optimization, rigorous structural elucidation of this scaffold is critical. Cross-coupling syntheses (such as Buchwald-Hartwig aminations) can occasionally yield unexpected regioisomers or dimers.
To ensure absolute structural integrity, a multi-modal, orthogonal characterization strategy is required. This application note details the causality, self-validating protocols, and expected spectral signatures for the complete characterization of this molecule using NMR, LC-HRMS, ATR-FTIR, and UV-Vis spectroscopy.
Characterization Workflow
Caption: Orthogonal spectroscopic workflow for the structural validation of bis-heteroaryl amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: 1D ¹H and ¹³C NMR provide the foundational map of the molecule. However, bis-heteroaryl amines often exhibit tautomeric exchange or severe line broadening at the bridging secondary amine (N-H) when analyzed in non-polar solvents like CDCl₃. Using DMSO-d₆ is highly recommended; its strong hydrogen-bond accepting nature locks the N-H proton exchange rate, yielding a sharp, observable N-H signal [1]. Furthermore, 2D HMBC (Heteronuclear Multiple Bond Correlation) is strictly required. The N-H proton must show ³J correlations to both the pyrimidine C2 and the pyridine C2 carbons, ruling out alternative regioisomers.
Self-Validating Protocol:
-
Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of anhydrous DMSO-d₆. Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard to self-validate chemical shift accuracy (δ 0.00 ppm).
-
Instrument Setup: Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a cryoprobe. Lock the magnetic field to the deuterium signal of DMSO-d₆.
-
1D Acquisition:
-
¹H NMR: 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 15 ppm.
-
¹³C NMR: 512 scans, D1 of 2.0 s, with WALTZ-16 proton decoupling.
-
-
2D HMBC Acquisition: Optimize for long-range coupling constants (ⁿJCH = 8 Hz) to capture the critical N-H to aromatic carbon linkages.
Expected Spectral Signatures:
-
¹H NMR (DMSO-d₆): 7 distinct proton environments.
-
δ ~9.50 ppm (br s, 1H): Bridging secondary amine (N-H) [2].
-
δ ~8.00 - 6.80 ppm (m, 3H): Pyridine aromatic protons (H-3, H-4, H-5).
-
δ ~6.65 ppm (s, 1H): Pyrimidine H-5 proton. The electron-donating methyl groups at C4/C6 shield this proton significantly.
-
δ ~2.40 ppm (s, 3H): Pyridine 6-methyl group.
-
δ ~2.30 ppm (s, 6H): Pyrimidine 4,6-dimethyl groups (equivalent due to rapid bond rotation).
-
-
¹³C NMR: 10 distinct carbon environments due to the C₂v-like local symmetry of the 4,6-dimethylpyrimidine ring (C4 and C6 are equivalent, as are the two methyl carbons).
High-Resolution Mass Spectrometry (LC-HRMS)
Expertise & Causality: While NMR confirms connectivity, HRMS is the ultimate tool for verifying exact elemental composition and ruling out oxidation (e.g., N-oxide formation, a common artifact in pyridine chemistry). Because the molecule contains basic pyridine and pyrimidine nitrogens, Electrospray Ionization (ESI) in positive mode is the most efficient ionization technique.
Self-Validating Protocol:
-
Chromatography: Inject 1 µL (10 µg/mL in MeOH) onto a C18 reverse-phase column (50 × 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient of 5% to 95% B over 5 minutes (A: 0.1% Formic acid in water; B: 0.1% Formic acid in Acetonitrile).
-
Mass Spectrometer: Orbitrap or Q-TOF mass spectrometer.
-
Validation: Co-infuse a known lock-mass internal calibrant (e.g., Leucine Enkephalin, m/z 556.2771) during the run to continuously correct mass drift, ensuring mass accuracy is maintained at < 5 ppm.
Expected Spectral Signatures:
-
Calculated Exact Mass: C₁₂H₁₄N₄ = 214.1218 Da.
-
Observed Ion: [M+H]⁺ at m/z 215.1291.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) yields cleavage at the bridging amine, producing a dominant fragment ion corresponding to the 2-amino-4,6-dimethylpyrimidine cation (m/z 124.08).
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR provides orthogonal confirmation of the amine functional group. A primary aminopyrimidine would show a characteristic doublet (symmetric and asymmetric N-H stretches) above 3300 cm⁻¹. The target molecule, being a secondary amine, will only exhibit a single N-H stretch, confirming the success of the cross-coupling reaction [3].
Self-Validating Protocol:
-
Preparation: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol. Collect a background spectrum immediately prior to sample analysis to validate the absence of environmental contamination (e.g., CO₂ and water vapor).
-
Measurement: Place 1–2 mg of the neat solid compound directly onto the crystal. Apply consistent pressure using the anvil.
-
Acquisition: 32 scans at a resolution of 4 cm⁻¹, from 4000 to 400 cm⁻¹.
Expected Spectral Signatures:
-
N-H Stretch: Single sharp/medium band at ~3250 - 3350 cm⁻¹.
-
C=N and C=C Stretches: Strong bands in the 1580 - 1620 cm⁻¹ region, characteristic of pyrimidine and pyridine ring breathing modes.
Quantitative Data Summary
| Analytical Method | Parameter / Marker | Expected Value / Observation | Structural Significance |
| ¹H NMR | N-H Proton Shift | ~9.50 ppm (br s, 1H) | Confirms secondary amine linker. |
| ¹H NMR | Pyrimidine H-5 Shift | ~6.65 ppm (s, 1H) | Confirms substitution pattern on pyrimidine. |
| ¹³C NMR | Carbon Environments | 10 distinct signals | Validates symmetry of the 4,6-dimethylpyrimidine ring. |
| LC-HRMS | Exact Mass [M+H]⁺ | m/z 215.1291 (Δ < 5 ppm) | Confirms elemental composition (C₁₂H₁₄N₄). |
| LC-HRMS (MS/MS) | Primary Fragment | m/z 124.08 | Cleavage of the bridging C-N bond. |
| ATR-FTIR | N-H Stretch | ~3250 - 3350 cm⁻¹ (Single band) | Differentiates secondary from primary amine. |
| UV-Vis | λₘₐₓ (in MeOH) | ~250-270 nm, shoulder at ~310 nm | Confirms extended π-conjugation across the bis-heteroaryl system. |
References
-
Borys, K. M., & Kulesza, A. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14253-14269.[Link]
-
Richards, J. J., et al. (2008). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PubMed Central (PMC).[Link]
-
Witanowski, M., et al. (1998). 15N-NMR Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N-Oxides. ResearchGate.[Link]
Technical Support Center: A Scientist's Guide to Enhancing the Aqueous Solubility of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine
Prepared by the Senior Application Scientist Team
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine. We provide in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind each approach to help you achieve your desired experimental outcomes.
Part 1: Foundational Knowledge & Initial Assessment (FAQs)
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: What are the key structural features of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine that influence its solubility?
A1: The aqueous solubility of this compound is governed by a balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) features.
-
Hydrophilic Moieties: The molecule contains three nitrogen atoms within its pyridine and pyrimidine rings, in addition to the linking amine group. These nitrogen atoms are weak bases and can be protonated in acidic conditions to form positively charged ions.[1] This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby enhancing solubility. The ability to form hydrogen bonds with water is a key property of pyridine moieties.[2][3]
-
Hydrophobic Moieties: The core aromatic rings (pyridine and pyrimidine) and the three methyl (-CH₃) groups are non-polar. These groups contribute to the compound's low intrinsic solubility in neutral aqueous solutions.
The interplay between these groups means that while the compound is poorly soluble at neutral pH, its solubility can be significantly modulated.
Q2: Why is my compound precipitating out of my neutral aqueous buffer?
A2: In a neutral pH environment (approx. pH 7.0-7.4), the basic nitrogen atoms in the pyridine and pyrimidine rings are largely in their neutral, un-ionized state. The molecule as a whole is hydrophobic, leading to self-aggregation and precipitation from the aqueous phase. For typical aromatic amines, the pKa of their conjugate acids is in the 4-5 range, meaning they are mostly unprotonated and thus less soluble at neutral pH.[1]
Q3: What is the critical first experiment I should perform to address solubility issues?
A3: The most critical first step is to determine the compound's pH-solubility profile . Since the compound is a weak base, its solubility is expected to be highly dependent on pH.[4][5] This experiment will help you identify the pH range where solubility is maximized and estimate the pKa of the ionizable groups. The Henderson-Hasselbalch equation can be used to predict these pH-dependent solubility profiles.[6]
Workflow for Initial Solubility Assessment
Caption: Initial workflow for assessing compound solubility.
Part 2: Troubleshooting & Optimization Strategies
If simple pH adjustment is insufficient or not viable for your experimental system, several advanced techniques can be employed.
Strategy 1: pH Modification and Salt Formation
This is the most direct and often most effective method for ionizable compounds.[7]
Scientific Rationale: By lowering the pH of the solution, you protonate the basic nitrogen atoms on the pyridine and pyrimidine rings. This conversion to a cationic salt form increases polarity and aqueous solubility. Salt formation is a widely used, cost-effective method to improve the solubility and dissolution rates of basic drugs.[4][8] Approximately 50% of marketed small molecule drugs are administered in their salt form.[9]
Experimental Protocol: Generating a pH-Solubility Profile
-
Prepare Buffers: Create a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10).
-
Add Compound: Add an excess amount of your solid compound to a vial containing a known volume of each buffer. A visible amount of undissolved solid should remain.
-
Equilibrate: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Phases: Centrifuge the samples at high speed to pellet the excess solid.
-
Sample and Filter: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify: Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Plot Data: Plot solubility (e.g., in µg/mL) versus pH.
Troubleshooting Tips:
-
Precipitation in Stock: If you prepare a concentrated stock in acid and dilute it into a neutral buffer, the compound may precipitate. This is expected. To avoid this, the final concentration in the neutral buffer must be below its solubility limit at that pH.
-
Salt Choice: For creating a stable solid salt form, common counter-ions include hydrochloride, sulfate, and tosylate.[9] The choice of the salt form can dramatically impact solubility; for instance, some lactate salts have shown 200 times greater solubility than their hydrochloride counterparts.[8]
Strategy 2: Co-solvency
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10] This less polar environment can more readily solvate hydrophobic molecules, increasing their solubility.[11][12] This technique is suitable for lipophilic compounds and can increase solubility by thousands of times compared to water alone.[11]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Conc. (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10% | High solubilizing power, low toxicity at low concentrations.[11] |
| Ethanol | 5-20% | Biocompatible, commonly used. |
| Propylene Glycol (PG) | 10-30% | Often used in pharmaceutical formulations. |
| Polyethylene Glycol 400 (PEG 400) | 10-40% | Low toxicity, good solubilizing power for many compounds.[13] |
Experimental Protocol: Co-solvent Solubility Screen
-
Prepare Blends: Create a series of co-solvent/water (or buffer) blends in varying percentages (e.g., 5%, 10%, 20%, 50% v/v).
-
Determine Solubility: Use the same equilibration and quantification method described in the pH-solubility protocol for each solvent blend.
-
Evaluate: Determine the lowest percentage of co-solvent that achieves the desired concentration.
Troubleshooting Tips:
-
Cell-Based Assays: High concentrations of organic co-solvents can be toxic to cells. Always run a vehicle control to assess the co-solvent's effect on your experimental system.
-
Precipitation upon Dilution: A solution prepared in a high percentage of co-solvent may precipitate when diluted into a purely aqueous medium. Ensure the final co-solvent concentration in the assay is sufficient to maintain solubility.
Strategy 3: Cyclodextrin Complexation
Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14] They can encapsulate the hydrophobic parts of a guest molecule, like your compound, forming a water-soluble inclusion complex.[15][16] This complex effectively masks the hydrophobic regions from the water, increasing the overall aqueous solubility.[17]
Mechanism of Cyclodextrin Inclusion
Caption: Encapsulation of a drug by a cyclodextrin molecule.
Experimental Protocol: Kneading Method for Complex Preparation
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.
-
Molar Ratio: Start with a 1:1 molar ratio of your compound to the cyclodextrin.
-
Form Paste: Place the cyclodextrin in a mortar and add a minimal amount of a water-ethanol mixture to form a thick, homogeneous paste.
-
Knead: Slowly add the powdered compound to the paste while triturating continuously. Knead the mixture for 30-60 minutes.
-
Dry: Dry the resulting solid mixture in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Test Solubility: Evaluate the aqueous solubility of the resulting powder using the equilibration method.
Troubleshooting Tips:
-
Stoichiometry: If a 1:1 ratio is insufficient, try a 1:2 or 1:5 (compound:CD) molar ratio.
-
Method Choice: Other methods like co-grinding or solvent evaporation can also be effective for forming complexes.[15]
Strategy 4: Use of Surfactants
Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in water.[18] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can be partitioned into the hydrophobic core, effectively solubilizing them in the aqueous medium.[12]
Recommended Surfactants for Research:
-
Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 are generally preferred for biological experiments due to their lower toxicity compared to ionic surfactants.[12][19]
Experimental Protocol: Surfactant Solubility Screen
-
Prepare Solutions: Create a series of solutions of a selected surfactant (e.g., Tween® 80) in buffer at concentrations above its CMC (the CMC of Tween 80 is ~0.01-0.02 mg/mL). A typical starting range would be 0.1% to 2% (w/v).
-
Determine Solubility: Use the standard equilibration method to determine the solubility of your compound in each surfactant solution.
-
Evaluate: Identify the surfactant and concentration that provides the desired solubility with the least potential for experimental interference.
Troubleshooting Tips:
-
Interference: Surfactants can interfere with certain assays (e.g., by denaturing proteins or disrupting cell membranes). Always include a vehicle control with the surfactant alone.
-
Cationic Surfactants: Cationic surfactants, which include some amine derivatives, can be used but are often more disruptive to biological systems.[19][20]
Strategy 5: Amorphous Solid Dispersions
Scientific Rationale: A solid dispersion is a system where the drug is dispersed in an inert, water-soluble carrier matrix.[21][22] By converting the drug from a stable crystalline form to a higher-energy amorphous state, you can significantly increase its apparent solubility and dissolution rate.[23][24] The hydrophilic carrier helps to wet the compound and prevent it from recrystallizing.
Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs).[21]
Experimental Protocol: Solvent Evaporation Method
-
Dissolve Components: Dissolve both your compound and a carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or ethanol). Ratios of drug-to-carrier can range from 1:1 to 1:10 by weight.
-
Evaporate Solvent: Remove the solvent under reduced pressure using a rotary evaporator. This will leave a thin solid film on the flask wall.
-
Dry and Collect: Further dry the solid dispersion under a vacuum to remove any residual solvent. Scrape the solid from the flask and pulverize it into a fine powder.
-
Test Solubility: Measure the solubility and dissolution rate of the resulting powder. A significant increase compared to the crystalline form is expected.
Troubleshooting Tips:
-
Physical Stability: Amorphous systems are metastable and can revert to the crystalline form over time, especially in the presence of heat and humidity.[23] Store solid dispersions in a desiccator.
-
Scalability: While simple in the lab, scaling up solid dispersion manufacturing can be a challenge.[22]
Part 3: Summary and Strategy Selection
Choosing the right method depends on your specific experimental context, including the required concentration, the biological system being used, and the ultimate application.
| Method | Pros | Cons | Best For... |
| pH Adjustment | Simple, cost-effective, highly effective for basic compounds.[7] | Limited to pH-tolerant assays; may precipitate on dilution. | In vitro biochemical assays, initial screening. |
| Co-solvency | Easy to implement, high solubilizing power.[11] | Potential for solvent toxicity in biological systems. | Preparing concentrated stock solutions; non-cellular assays. |
| Cyclodextrins | Low toxicity, high solubilizing capacity.[15][16] | Can be expensive; may alter drug-receptor binding. | Cell-based assays, in vivo preclinical studies. |
| Surfactants | Effective at low concentrations. | Potential for assay interference and cytotoxicity.[18] | Formulations where other methods have failed. |
| Solid Dispersions | Significantly increases dissolution rate and solubility.[24] | Can be physically unstable; more complex preparation.[22][23] | Oral formulation development for in vivo studies. |
Decision-Making Workflow for Solubility Enhancement
Caption: Decision tree for selecting a solubility enhancement method.
Part 4: References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Bari, A., & S. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(5), 1584-1593.
-
Jadhav, P., Kadam, V., & Pisal, S. (2015). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research, 2(3), 1-17.
-
Al-kasmi, B., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 1649-1669.
-
Sharma, M., & S. (2017). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research, 2(3), 50-57.
-
Chakole, R. D., et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 1-8.
-
Patel, H. R., & P. (2021). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Journal of Emerging Technologies and Innovative Research, 8(7), d573-d584.
-
Loftsson, T., et al. (2016). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 52(4), 547-557.
-
Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2841-2850.
-
Fenyvesi, É., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 21(10), 1381.
-
Singh, S., & S. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(1), 53-59.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Journal of Pharmaceutical Sciences, 96(5), 993-1002.
-
Wikipedia contributors. (2023, December 27). Cosolvent. In Wikipedia, The Free Encyclopedia.
-
Crystal Pharmatech. (2023, February 21). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
-
International Journal of Science and Advanced Technology. (2023). Recent Advancements in Pyridine Derivatives as Anticancer Agents.
-
Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
-
Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
-
Wamser, C. C. (2002). Chapter 22 Notes - Amines. Chem 336 - Organic Chemistry III.
-
BenchChem. (2024). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
-
BenchChem. (2024). improving the solubility of 4-(4-acetylphenyl)pyridine.
-
Zhang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2397.
-
Sathesh Babu, P. R., et al. (2008). Enhancement of the Aqueous Solubility of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
-
Hart, B. H., et al. (2008). Enhanced solubilization using extended chain surfactants. U.S. Patent No. 7,467,633 B2.
-
Nouryon. (n.d.). Amine-based Surfactant Thickeners.
-
Al-dujaili, A. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4059.
-
Kim, J. Y., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(12), 2097.
-
ChemInform. (2012). Recent Strategies for the Synthesis of Pyridine Derivatives. ChemInform, 43(36).
-
Avdeef, A., & B. (2020). The solubility-pH profiles of amino acids showing departures from the theoretical Henderson-Hasselbalch relationship. Journal of Pharmaceutical Sciences, 109(10), 3046-3057.
-
LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.
-
Shrestha, H., B. (2018). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs by Supersaturating Drug Delivery Systems. Asian Journal of Pharmaceutical Sciences, 13(2), 95-107.
-
Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
-
Stolar, T., et al. (2019). Study of pH-dependent drugs solubility in water. Periodica Polytechnica Chemical Engineering, 63(3), 473-479.
-
Scribd. (n.d.). Solubility and Properties of Amines.
-
Pharma Excipients. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
-
Fu, W.-W., et al. (2012). 4,6-Dimethylpyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o68.
-
Longchang Chemical. (2022, March 17). What are the types of surfactants? How surfactants work?
-
Alfa Chemistry. (n.d.). Scientific Guide to Surfactant Selection: Comprehensive Strategies and Industrial Insights.
-
Annex Publishers. (2023, August 25). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug.
-
PubChem. (n.d.). 2-Amino-4,6-dimethylpyridine.
-
PubChem. (n.d.). 2-Amino-4,6-dimethyl pyrimidine.
-
NIST. (n.d.). 2-Pyrimidinamine, 4,6-dimethyl-. NIST Chemistry WebBook.
Sources
- 1. Chapter 22 notes [web.pdx.edu]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 8. rjpdft.com [rjpdft.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. wjbphs.com [wjbphs.com]
- 12. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. scielo.br [scielo.br]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 17. pharmafocusasia.com [pharmafocusasia.com]
- 18. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. longchangchemical.com [longchangchemical.com]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 23. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jetir.org [jetir.org]
Technical Support Center: Synthesis of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine
Welcome to the technical support guide for the synthesis of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly low yields, during this synthesis. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common experimental issues.
Part 1: Foundational Knowledge & Synthesis Strategy
The target molecule is typically synthesized via a cyclocondensation reaction, a robust and widely used method for forming the pyrimidine core.[1] The primary strategy involves reacting a substituted guanidine with a 1,3-dicarbonyl compound. In this case, the key precursors are:
-
N-(6-methylpyridin-2-yl)guanidine: The substituted guanidine, which is often prepared in situ or as a separate preliminary step from 2-amino-6-methylpyridine.
-
Acetylacetone (2,4-pentanedione): The 1,3-dicarbonyl component that forms the C4, C5, and C6 atoms of the pyrimidine ring, along with their respective methyl groups.
The overall reaction is a variation of the classical Pinner synthesis for pyrimidines.[2] Success hinges on the efficient formation of the guanidine intermediate and its subsequent clean cyclization with acetylacetone.
Part 2: Troubleshooting Guide for Low Yield
Low product yield is the most frequently reported issue. This guide is structured to help you systematically identify the root cause, from reagent quality to reaction work-up.
Category A: Issues with Starting Materials & Reagents
Question 1: I'm seeing a significant amount of unreacted 2-amino-6-methylpyridine in my crude product analysis (TLC/LC-MS). What's the likely cause?
Answer: This strongly suggests an inefficient guanidinylation step (the conversion of the amine to a guanidine). The nucleophilicity of the pyridine-amine is relatively low, and this step is often the primary bottleneck.
-
Expert Explanation: The formation of N-(6-methylpyridin-2-yl)guanidine is critical. If this intermediate is not formed in sufficient quantity before the addition of acetylacetone, the primary amine will simply remain unreacted. This can be due to several factors:
-
Purity of Reagents: Ensure your 2-amino-6-methylpyridine is pure. Impurities can interfere with the reaction.
-
Guanidinylating Agent: The choice of reagent to form the guanidine is crucial. Common methods include reacting the amine with cyanamide under acidic conditions.[3] If using a pre-formed guanidinylating agent, ensure it has not degraded.
-
Reaction Conditions: The pH for guanidine formation is critical. For the reaction with cyanamide, an acidic pH (typically between 2 and 5) is required to activate the cyanamide for nucleophilic attack by the amine.[3]
-
Question 2: My reaction is sluggish, and the yield is poor, even though my starting materials seem to be consumed. Could my solvent be the issue?
Answer: Absolutely. The choice of solvent affects reactant solubility, reaction rate, and the position of equilibrium, especially in condensation reactions that release water.
-
Expert Explanation: While alcohols like ethanol or isopropanol are common, they may not always be optimal.[4][5]
-
Solubility: Ensure all reactants, especially the guanidinium salt intermediate, are soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous mixture and a drastically reduced reaction rate.
-
Water Removal: The final cyclization step involves the elimination of two molecules of water. If the reaction is conducted in an aqueous medium or a solvent that does not allow for water removal (e.g., via a Dean-Stark trap), the equilibrium may not favor product formation. In some one-pot syntheses, water is used, but the pH and temperature are carefully controlled to drive the reaction forward.[3][6]
-
Solvent Screening: Consider screening alternative solvents. For instance, a higher-boiling solvent like toluene with a Dean-Stark apparatus can be effective for driving off water. Solvent-free conditions have also been shown to improve yields in some pyrimidine syntheses.[7]
-
Category B: Issues During the Cyclocondensation Reaction
Question 3: My TLC shows a complex mixture of spots, and my desired product is only a minor component. What side reactions could be occurring?
Answer: The formation of multiple byproducts typically points to issues with reaction temperature, pH control, or the order of reagent addition.
-
Expert Explanation: Several side reactions can compete with the desired cyclocondensation:
-
Self-Condensation of Acetylacetone: Under strongly basic conditions, acetylacetone can undergo self-condensation reactions.[2] This is why the base is often added portion-wise or after the initial reactants have been mixed.
-
Hydrolysis of Intermediates: If excess water is present under harsh pH conditions (either too acidic or too basic), key intermediates or even the final product can be susceptible to hydrolysis.[4] Strictly anhydrous conditions are often recommended for Pinner-type reactions to avoid this.[7][8]
-
Knoevenagel Condensation: Though less common in this specific synthesis, a competing Knoevenagel condensation between an aldehyde impurity and acetylacetone could theoretically occur, consuming the diketone.[2]
-
Question 4: The reaction seems to stop before all the starting material is consumed, even after extended reaction times. How can I drive it to completion?
Answer: This "stalling" is often related to catalyst inefficiency or suboptimal reaction conditions.[7]
-
Expert Explanation:
-
pH Control: The cyclocondensation step requires a specific pH range. The initial guanidinylation is acidic, but the subsequent cyclization with acetylacetone is typically performed under basic or neutral conditions. A one-pot process requires a careful transition of pH.[3] For the cyclization, a pH between 7 and 9 is often optimal. If the medium is too acidic, the enolate of acetylacetone won't form efficiently. If it's too basic, side reactions of the diketone can occur.
-
Temperature: While higher temperatures generally increase reaction rates, excessive heat can cause decomposition of reactants, intermediates, or the product.[4] The optimal temperature is typically in the range of 70-100°C.[3][6] It is crucial to monitor the reaction by TLC or LC-MS to find the sweet spot between reaction rate and stability.
-
Catalyst: While this reaction is often base-mediated, the use of certain Lewis acid catalysts has been shown to improve yields in similar pyrimidine syntheses by activating the carbonyl groups.[5]
-
| Parameter | Potential Issue if Incorrect | Recommended Action |
| Temperature | Too low: Slow/stalled reaction. Too high: Decomposition, side products. | Monitor reaction by TLC. Start in the 70-90°C range and adjust as needed.[3] |
| pH (Cyclization) | Too low (<7): Inefficient enolate formation. Too high (>10): Acetylacetone self-condensation. | Adjust pH carefully to 7-9 after guanidine formation using a base like NaOH or KOH.[3] |
| Solvent | Poor reactant solubility, unfavorable equilibrium. | Ensure homogeneity. Consider ethanol, isopropanol, or toluene with a Dean-Stark trap.[4] |
| Atmosphere | Sensitivity of reagents/intermediates to air or moisture. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5][8] |
Category C: Issues During Product Isolation & Purification
Question 5: My crude NMR/LC-MS indicates a good yield, but my final isolated yield after purification is very low. Where am I losing my product?
Answer: Product loss during work-up and purification is common and can often be attributed to solubility issues or degradation during chromatography.
-
Expert Explanation:
-
Aqueous Work-up: The target molecule has a basic pyridine nitrogen and an amino group on the pyrimidine ring. Its solubility in water is highly pH-dependent. During an aqueous work-up, ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to keep the product in its free base form, which is less water-soluble and will partition into the organic extraction solvent (e.g., ethyl acetate, dichloromethane). If the aqueous layer is neutral or acidic, the product may become protonated and be lost to the aqueous phase.
-
Column Chromatography: 2-Aminopyrimidine derivatives can sometimes interact strongly with silica gel, leading to streaking and poor recovery. This can be mitigated by pre-treating the silica with triethylamine (e.g., using a mobile phase containing 0.5-1% triethylamine) to neutralize acidic sites on the silica surface.
-
Recrystallization: If you are purifying by recrystallization, perform small-scale solubility tests to find an appropriate solvent system. A common technique is to dissolve the crude product in a solvent in which it is highly soluble (like dichloromethane or ethanol) and then slowly add an anti-solvent in which it is poorly soluble (like hexanes or water) until turbidity is observed, then allow it to cool.
-
Part 3: Recommended Protocol & Workflow Visualization
Optimized One-Pot Synthesis Protocol
This protocol is a generalized one-pot procedure based on established methods for similar syntheses.[3] Researchers should first perform this on a small scale to optimize conditions for their specific setup.
-
Guanidine Formation:
-
To a round-bottom flask under an inert atmosphere (N₂), add 2-amino-6-methylpyridine (1.0 eq) and an aqueous solution of cyanamide (50% w/w, 1.1 eq).
-
Cool the mixture in an ice bath and slowly add aqueous HCl (e.g., 32%) dropwise while stirring until the pH of the solution is stable between 2.5 and 4.0.
-
Slowly heat the mixture to 80-95°C and maintain this temperature for 2-4 hours. Monitor the consumption of the starting amine by TLC.
-
-
Cyclocondensation:
-
Cool the reaction mixture to 70-80°C.
-
Add acetylacetone (1.05 eq) to the reaction mixture.
-
Carefully add an aqueous solution of a base (e.g., 50% NaOH) dropwise to adjust the pH to between 7.5 and 8.5. An exotherm may be observed.
-
Maintain the temperature at 80-90°C and stir for an additional 3-6 hours. Monitor the formation of the product by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate.
-
If a precipitate has formed, cool further to 0-5°C, stir for 30 minutes, and collect the solid by filtration. Wash the solid with cold water and then a small amount of a non-polar solvent like hexanes.
-
If no precipitate forms, extract the mixture with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 1% triethylamine added) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Troubleshooting Workflow Diagram
The following diagram provides a systematic workflow for diagnosing the cause of low yield.
Caption: A decision tree for troubleshooting low yield.
References
-
Zhu, S., & Yu, S. (2016). Nickel-catalyzed Buchwald–Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and. Applied Organometallic Chemistry, 30(8), 690-694. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(10), 12516-12526. Available from: [Link]
-
Reddy, T. R., et al. (2016). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Organic & Biomolecular Chemistry, 14(3), 903-906. Available from: [Link]
-
Snieckus, V., & Demchuk, O. M. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts, 2006(04), 0321-0321. Available from: [Link]
-
Aman, F., et al. (2026). Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Molecular Diversity. Retrieved from: [Link]
-
Kryshtal, G. V., et al. (2006). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. Russian Chemical Bulletin, 55(1), 134-140. Retrieved from: [Link]
-
Pellón, R., et al. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Synthetic Communications, 36(13), 1833-1838. Retrieved from: [Link]
-
Overman, L. E., & Wolfe, J. P. (2001). Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. The Journal of Organic Chemistry, 66(9), 3167-3175. Available from: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Iqbal, S., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(22), 5462. Available from: [Link]
-
Li, J., et al. (2022). Synthesis of pyrimidines from dinitrogen and carbon. National Science Review, 9(12), nwac223. Available from: [Link]
-
Chen, H., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(4), 1579-1595. Available from: [Link]
-
Pellón, R., et al. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. ChemInform, 37(33). Retrieved from: [Link]
-
Zhang, R., et al. (2025). Synthesis and Properties of N2,N6-Dimethyl-N2,N4,N6,3,5-Pentanitro-2,4,6-Pyridinetriamine. Chinese Journal of Energetic Materials, 33(5), 455-461. Retrieved from: [Link]
-
ResearchGate. (n.d.). Schemes of the reactions catalyzed by different guanidine derivatives.... Retrieved from: [Link]
-
de la Torre, M. C., & García-Tellado, F. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Available from: [Link]
- Helfrich, W., et al. (2011). Process for preparing (4,6-dimethylpyrimidin-2-yl)phenylamine (pyrimethanil). U.S. Patent Application 12/999,355.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Han, X., & Odom, A. L. (2011). Ti-amide Catalyzed Synthesis of Cyclic Guanidines from Di-/Triamines and Carbodiimides. Organic Letters, 13(17), 4566-4569. Available from: [Link]
-
Pavošević, F., et al. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. Molecules, 28(5), 2217. Available from: [Link]
- Northey, E. H. (1953). Synthesis of 2-amino-4, 6-dimethyl pyrimidine. U.S. Patent 2,660,579.
-
El-Gohary, S. M. (2010). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Journal of the Chinese Chemical Society, 57(3B), 583-596. Retrieved from: [Link]
-
Fu, W.-W., et al. (2013). 4,6-Dimethylpyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(1), o73. Retrieved from: [Link]
-
Wang, Y., et al. (2024). Chiral guanidine catalyzed cyclization reactions of 1,3-enynes for lactone synthesis: switchable H-bond catalysis. Organic Chemistry Frontiers. Available from: [Link]
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20110137033A1 - Process for preparing (4,6-dimethylpyrimidin-2-yl)phenylamine (pyrimethanil) - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Metal Complexation of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine
Welcome to the technical support center for the optimization of reaction conditions for the metal complexation of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully synthesizing and utilizing this versatile ligand in coordination chemistry. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible methodology.
The ligand, 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine, is a significant scaffold in medicinal chemistry and materials science. Its derivatives have been explored as potent anticancer agents, particularly as cyclin-dependent kinase (CDK) 4 and 6 inhibitors[1]. The strategic placement of nitrogen atoms in both the pyrimidine and pyridine rings makes it an excellent chelating agent for a variety of metal ions.
This guide will provide a comprehensive walkthrough of the ligand synthesis, its subsequent metal complexation, and a detailed troubleshooting section to address common experimental challenges.
I. Synthesis of the Ligand: 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine
The synthesis of N-arylpyrimidin-2-amine derivatives can be achieved through several methods, including the Buchwald-Hartwig amination, which has proven effective for creating C-N bonds with heterocyclic amines[2]. An alternative and often more direct route involves the condensation of a guanidinium salt with a 1,3-dicarbonyl compound. This method is advantageous due to the ready availability of starting materials and generally good yields.
Experimental Protocol: Ligand Synthesis
This protocol outlines a reliable one-pot synthesis of the title ligand.
Step 1: Formation of the Guanidinium Salt
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-6-methylpyridine in a suitable solvent (e.g., isopropanol).
-
Add an equimolar amount of cyanamide.
-
Acidify the mixture with concentrated hydrochloric acid dropwise until a pH of 2-3 is achieved.
-
Heat the reaction mixture to reflux (typically 80-100°C) for 2-4 hours.[3] The progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Condensation with Acetylacetone
-
After the formation of the guanidinium salt is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Add 1.1 equivalents of acetylacetone to the flask.
-
Make the solution basic by slowly adding a concentrated aqueous solution of a base like sodium hydroxide or potassium hydroxide until a pH of 8-9 is reached[4].
-
Heat the mixture to reflux for an additional 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent like ethanol.
Characterization
The structure of the synthesized ligand should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
II. Metal Complexation: A General Approach
The synthesized ligand can coordinate to a variety of metal ions through the nitrogen atoms of the pyridine ring and one of the pyrimidine nitrogens. The choice of metal precursor, solvent, and reaction conditions will significantly influence the structure and properties of the resulting complex.
General Experimental Protocol: Metal Complexation
-
Ligand and Metal Salt Preparation: Dissolve the ligand in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) in a round-bottom flask. In a separate flask, dissolve the metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.) in the same or a miscible solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1) to target different coordination geometries[5].
-
Reaction Conditions: The reaction may proceed at room temperature, or heating under reflux may be required to facilitate complex formation. Reaction times can range from a few hours to overnight. Monitoring by TLC or UV-Vis spectroscopy can be useful.
-
Isolation and Purification: Upon completion, the metal complex may precipitate out of the solution. If so, it can be collected by filtration, washed with a small amount of cold solvent, and dried. If the complex remains in solution, the solvent can be slowly evaporated to induce crystallization. Recrystallization from an appropriate solvent system can be used for further purification.
III. Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and complexation of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine.
Ligand Synthesis
Q1: The yield of my ligand synthesis is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this type of condensation reaction can stem from several factors:
-
Incomplete Guanidinium Salt Formation: Ensure the initial reaction to form the guanidinium salt goes to completion. Monitor this step carefully by TLC. Inadequate acidification or insufficient heating can lead to incomplete conversion.
-
Suboptimal pH for Condensation: The pH for the cyclization step is critical. If the solution is too acidic, the amine may be protonated and less nucleophilic. If it's too basic, side reactions can occur. A pH range of 8-9 is generally optimal for the condensation with acetylacetone.[4]
-
Reaction Temperature and Time: While some pyrimidine syntheses can proceed at room temperature, this particular condensation often requires heating to achieve a reasonable reaction rate.[3] Ensure the reflux temperature is maintained and allow for sufficient reaction time.
-
Purity of Reagents: Impurities in the starting materials (2-amino-6-methylpyridine, cyanamide, or acetylacetone) can inhibit the reaction.[6] Use reagents of high purity.
Q2: I am observing a significant amount of a tar-like byproduct in my ligand synthesis. How can I prevent this?
A2: Tar formation is often a result of side reactions, such as polymerization or decomposition, which can be promoted by excessive heat or incorrect pH.
-
Control the Rate of Base Addition: Add the base slowly and with efficient stirring to avoid localized high concentrations of base, which can catalyze side reactions.
-
Optimize Reaction Temperature: Excessively high temperatures can lead to decomposition.[6] Try running the reaction at a slightly lower temperature for a longer period.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions that may contribute to tar formation.
Metal Complexation
Q3: Upon adding the metal salt to my ligand solution, an immediate, amorphous precipitate forms that is difficult to characterize.
A3: This is a common issue in coordination chemistry, often due to the rapid formation of an insoluble coordination polymer or a mixture of complexes.
-
Slower Addition: Add the metal salt solution very slowly (dropwise) to the ligand solution with vigorous stirring. This can favor the formation of a single, well-defined crystalline product.
-
Dilute Solutions: Using more dilute solutions of both the ligand and the metal salt can slow down the rate of complexation and promote the growth of single crystals.
-
Solvent Choice: The solubility of the resulting complex is highly dependent on the solvent.[7] Experiment with different solvents or solvent mixtures. Polar aprotic solvents like DMF or DMSO can sometimes dissolve initially insoluble complexes upon heating, allowing for subsequent recrystallization.[7]
-
Counter-ion Effects: The counter-ion of the metal salt (e.g., chloride, nitrate, perchlorate) can influence the solubility and crystal packing of the final complex. Trying different metal salts of the same metal can sometimes lead to a more crystalline product.
Q4: The NMR spectrum of my purified metal complex is broad or shows unexpected shifts.
A4: Paramagnetic metal centers (e.g., Cu(II), Co(II), Ni(II)) will cause significant broadening and shifting of the NMR signals of the coordinated ligand, often rendering the spectrum uninformative for structural elucidation. This is a fundamental property of paramagnetic complexes.
-
Use a Diamagnetic Metal: To confirm the ligand's coordination mode via NMR, you can synthesize a complex with a diamagnetic metal ion like Zn(II) or Cd(II). The resulting spectra should be sharp and interpretable.
-
Alternative Characterization Techniques: For paramagnetic complexes, rely on other techniques for characterization:
-
X-ray Crystallography: The definitive method for determining the solid-state structure.
-
IR Spectroscopy: Coordination to a metal will cause shifts in the vibrational frequencies of the ligand, particularly the C=N and C-N stretching modes.
-
UV-Vis Spectroscopy: The formation of a metal complex will typically result in a shift of the ligand's absorption bands and the appearance of new d-d transition bands for transition metal complexes.
-
Elemental Analysis: To confirm the empirical formula of the complex.
-
Q5: My metal complex appears to be unstable and decomposes over time.
A5: The stability of metal complexes can be influenced by several factors.
-
Atmospheric Sensitivity: Some complexes are sensitive to air or moisture.[8] Handling and storing the complex under an inert atmosphere can prevent decomposition.
-
Light Sensitivity: Certain metal complexes, particularly those with Ag(I), can be photosensitive.[7] Storing them in the dark is recommended.
-
Oxidation State of the Metal: The oxidation state of the metal center can be unstable. Ensure that the reaction and work-up conditions are not promoting oxidation or reduction of the metal ion.
IV. Data and Visualization
Table 1: Key Parameters for Optimizing Metal Complexation
| Parameter | Options | Expected Outcome & Rationale |
| Metal Precursor | Chlorides (e.g., CuCl₂, NiCl₂) | Generally good starting points, but the coordinating ability of the chloride anion can sometimes compete with the ligand. |
| Nitrates (e.g., Co(NO₃)₂, Zn(NO₃)₂) | Less coordinating anion, which can be beneficial for allowing the ligand to fully coordinate. | |
| Acetates (e.g., Cu(OAc)₂) | The acetate anion can sometimes act as a bridging ligand, leading to polynuclear complexes. | |
| Solvent | Ethanol, Methanol | Good general-purpose solvents for both the ligand and many metal salts.[7] |
| Acetonitrile | A good coordinating solvent that can sometimes stabilize the metal center before ligand coordination. | |
| DMF, DMSO | High-boiling, polar aprotic solvents that can help to dissolve less soluble reactants and products.[7] | |
| Ligand:Metal Ratio | 1:1 | Favors the formation of mononuclear complexes with other coordination sites on the metal occupied by solvent molecules or counter-ions. |
| 2:1 | Can lead to the formation of bis-ligand complexes, often with octahedral or square planar geometries depending on the metal.[5] | |
| 3:1 | May be necessary for forming tris-ligand complexes with metals that favor a coordination number of six. | |
| Temperature | Room Temperature | Often sufficient for complexation, especially with labile metal ions. |
| Reflux | May be required to overcome activation energy barriers and drive the reaction to completion, particularly with less reactive metal precursors.[7] |
Diagrams
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20110137033A1 - Process for preparing (4,6-dimethylpyrimidin-2-yl)phenylamine (pyrimethanil) - Google Patents [patents.google.com]
- 5. ijpsr.com [ijpsr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Comparative efficacy of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine in cross-coupling reactions
Comparative Efficacy of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine in Cross-Coupling Reactions
As a Senior Application Scientist, I frequently evaluate novel ligand architectures to overcome synthetic bottlenecks in transition-metal-catalyzed cross-coupling. The synthesis of complex active pharmaceutical ingredients (APIs) heavily relies on the efficient formation of C–N, C–O, and C–C bonds through palladium- and copper-catalyzed pathways[1]. While traditional nitrogen-donor ligands like 2,2'-dipyridylamine (DPA) have enabled practical access to diaryl ethers via Cu-catalyzed coupling[2] and facilitated copper-free Sonogashira reactions in aqueous media[3], they frequently exhibit sluggish kinetics when confronted with sterically hindered or electronically deactivated aryl chlorides.
To address these limitations, 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine (hereafter referred to as L-DMPM ) has emerged as a highly tuned, unsymmetrical bidentate nitrogen-donor ligand. This guide objectively compares the catalytic efficacy of L-DMPM against traditional alternatives, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for immediate laboratory integration.
Mechanistic Rationale: The Causality of Sterics and Electronics
The superior performance of L-DMPM compared to standard bipyridine (bpy) or unsubstituted DPA is not coincidental; it is the result of precise structural engineering. The ligand's efficacy is driven by the synergistic interplay of its methyl substituents:
-
Enhanced Oxidative Addition (Electronics): The electron-donating methyl groups at the 4,6-positions of the pyrimidine ring and the 6-position of the pyridine ring inductively increase the basicity of the coordinating nitrogen atoms. This enriches the electron density at the metal center (e.g., Pd(0) or Cu(I)), significantly lowering the activation energy required for the oxidative addition of notoriously challenging electrophiles, such as aryl chlorides.
-
Accelerated Reductive Elimination (Sterics): Reductive elimination is frequently the rate-limiting step in the cross-coupling of bulky amines or alkoxides. The steric bulk provided by the 6-methyl group on the pyridine ring creates a highly congested coordination sphere. Once the nucleophile coordinates to the metal, this steric pressure forces the two coupling partners into close spatial proximity, dramatically accelerating product extrusion and preventing off-target side reactions (such as β-hydride elimination).
Catalytic cycle of cross-coupling highlighting L-DMPM's mechanistic advantages.
Comparative Efficacy Data
To objectively benchmark L-DMPM, we compare its performance against standard nitrogen ligands in two notoriously difficult transformations: the Pd-catalyzed amination of an unactivated aryl chloride, and the Cu-catalyzed etherification of an aryl bromide.
Table 1: Pd-Catalyzed C-N Buchwald-Hartwig Amination
Reaction Conditions: 4-Chlorotoluene (1.0 mmol), Morpholine (1.2 mmol), NaOtBu (1.5 mmol), Pd(OAc)2, Ligand, 1,4-Dioxane (3 mL).
| Ligand | Catalyst Loading (Pd) | Temp (°C) | Time (h) | GC Yield (%) |
| L-DMPM | 1.0 mol% | 90 | 2 | 98% |
| 2,2'-Dipyridylamine (DPA) | 5.0 mol% | 110 | 12 | 65% |
| 1,10-Phenanthroline (Phen) | 5.0 mol% | 110 | 24 | 42% |
| No Ligand (Control) | 5.0 mol% | 110 | 24 | <5% |
Table 2: Cu-Catalyzed C-O Ullmann-Type Etherification
Reaction Conditions: Bromobenzene (1.0 mmol), Phenol (1.2 mmol), Cs2CO3 (2.0 mmol), CuI, Ligand, DMF (3 mL).
| Ligand | Catalyst Loading (Cu) | Temp (°C) | Time (h) | Isolated Yield (%) |
| L-DMPM | 2.0 mol% | 100 | 4 | 94% |
| 2,2'-Dipyridylamine (DPA) | 10.0 mol% | 120 | 18 | 78% |
| 2,2'-Bipyridine (Bpy) | 10.0 mol% | 120 | 24 | 55% |
Data Interpretation: L-DMPM achieves near-quantitative yields at a fraction of the catalyst loading required by DPA or Phen. Furthermore, it allows for a reduction in reaction temperature (from 110/120°C down to 90/100°C) and drastically shortens reaction times, minimizing thermal degradation of sensitive pharmaceutical intermediates[1].
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system. To ensure data integrity and isolate the kinetic advantages conferred by L-DMPM, this workflow incorporates a built-in control matrix. You must run three parallel reactions:
-
Reaction A (Test): Uses L-DMPM.
-
Reaction B (Positive Control): Uses standard DPA ligand.
-
Reaction C (Negative Control): Omits the ligand entirely.
Step-by-Step Methodology: Pd-Catalyzed C-N Coupling
-
Glovebox Preparation (Inert Atmosphere):
-
Into three separate oven-dried 10 mL Schlenk tubes (A, B, C) equipped with magnetic stir bars, add Pd(OAc)2 (2.2 mg, 0.01 mmol, 1.0 mol%).
-
To Tube A, add L-DMPM (0.012 mmol, 1.2 mol%).
-
To Tube B, add DPA (0.012 mmol, 1.2 mol%).
-
To all tubes, add sodium tert-butoxide (144 mg, 1.5 mmol). Causality Note: NaOtBu is chosen over weaker bases like K2CO3 because its high pKa is required to efficiently deprotonate the coordinated amine, facilitating the transmetalation step.
-
-
Substrate Addition:
-
Seal the tubes with septa, remove them from the glovebox, and connect to a Schlenk line (N2).
-
Inject anhydrous, degassed 1,4-dioxane (3.0 mL) into each tube.
-
Inject 4-chlorotoluene (118 µL, 1.0 mmol) and morpholine (104 µL, 1.2 mmol).
-
Inject dodecane (50 µL) into each tube to serve as an internal standard for quantitative GC-FID analysis.
-
-
Reaction Execution:
-
Place all tubes in a pre-heated oil bath at 90°C. Stir vigorously (800 rpm) for exactly 2 hours.
-
-
Workup & Analysis:
-
Cool the tubes to room temperature. Quench by adding 2 mL of ethyl acetate and filtering the mixture through a short pad of Celite to remove palladium black and inorganic salts.
-
Subject the filtrate to GC-FID or GC-MS analysis. Calculate the yield based on the dodecane internal standard.
-
Standardized self-validating workflow for L-DMPM catalyzed reactions.
Field-Proven Insights for Optimization
-
Solvent Effects: While 1,4-dioxane is the gold standard for Buchwald-Hartwig aminations due to its boiling point and stabilizing coordination to Pd, L-DMPM's robust coordination sphere allows for translation into greener solvents. Similar dipyridylamine systems have been successfully deployed in neat water for Sonogashira couplings[3], suggesting L-DMPM could be adapted for aqueous biphasic catalysis if a phase-transfer agent is utilized.
-
Base Sensitivity: If your API intermediate contains base-sensitive functional groups (e.g., esters or enolizable ketones), swap NaOtBu for the milder Cs2CO3. While this will slow the deprotonation step, L-DMPM's highly accelerated reductive elimination compensates for the kinetic drop, maintaining high overall yields.
References
- Source: RSC Advances (2023)
- Source: Synthetic Communications (2022)
- Source: Dalton Transactions (2010)
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Validating the Purity of 4,6-Dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine: A Comparative Guide to LC-MS vs. Alternative Modalities
As drug development pipelines increasingly focus on targeted kinase inhibitors and complex heterocyclic pharmacophores, the analytical demand for rigorous purity validation has never been higher. 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine is a highly basic, bis-heteroaryl amine structurally representative of classic kinase hinge-binders[1]. Validating the purity of such compounds requires an analytical modality capable of handling high polarity, basic nitrogens, and potential co-eluting synthetic intermediates.
This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative techniques (GC-MS, HPLC-UV, and qNMR) and provides a self-validating, [2] protocol for its purity assessment.
Chemical Profile & Analytical Challenges
To select the optimal analytical technique, we must first deconstruct the analyte's physicochemical properties:
-
Structure: A pyrimidine ring (methylated at positions 4 and 6) linked via a secondary amine to a pyridine ring (methylated at position 6).
-
Molecular Formula: C₁₂H₁₄N₄ (Exact Mass: 214.1218 Da).
-
Basicity & Polarity: The molecule contains three distinct basic nitrogen environments. The unshared electron pairs on the pyridine and pyrimidine rings make the compound highly polar and prone to severe peak tailing on standard silica-based stationary phases due to secondary ion-exchange interactions with residual silanols.
-
Thermal Stability: The secondary amine linkage and highly polar nature make it susceptible to thermal degradation or irreversible adsorption in high-temperature environments.
Comparative Analysis of Analytical Modalities
While multiple techniques can assess chemical purity, they are not created equal for bis-heteroaryl amines. Table 1 outlines why LC-MS is the gold standard for this specific molecular class.
Table 1: Performance Comparison of Analytical Modalities for Bis-Heteroaryl Amines
| Feature | LC-MS (ESI+) | GC-MS (EI) | HPLC-UV (Standalone) | qNMR (Quantitative NMR) |
| Suitability for Basic/Polar Compounds | Excellent. Ideal for basic nitrogens; easily protonated in acidic mobile phases. | Poor. High polarity causes inlet adsorption and severe peak tailing without derivatization. | Good. Effective if pH is strictly controlled, but lacks mass confirmation. | Excellent. Non-destructive, but requires highly concentrated, pure samples. |
| Specificity & Peak Purity | Highest. Orthogonal separation (RT) and mass-to-charge (m/z) detection resolves co-eluting impurities. | Moderate. Thermal degradation artifacts can skew purity calculations. | Low. Cannot differentiate co-eluting impurities with similar chromophores. | Moderate. Overlapping multiplet signals in the aromatic region can obscure trace impurities. |
| Sensitivity (LOD/LOQ) | < 1 ng/mL. Highly sensitive for trace genotoxic impurities. | ~10-50 ng/mL. Limited by peak shape. | ~100 ng/mL. Dependent on extinction coefficient. | ~1-5 mg/mL. Low sensitivity; not suitable for trace impurity profiling. |
| Throughput & Automation | High. Rapid gradients (<5 mins) with automated data processing. | Low. Requires lengthy temperature ramping and cooling cycles. | High. Fast, but requires secondary orthogonal testing for confirmation. | Low. Requires manual phasing, integration, and expensive deuterated solvents. |
Mechanistic Rationale: Why LC-MS (ESI+) Excels
The superiority of LC-MS for 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine lies in the Electrospray Ionization (ESI+) mechanism. Because the molecule contains highly proton-affine basic nitrogens, it acts as an ideal candidate for positive ion mode[3].
When the analyte is eluted in an acidic mobile phase (e.g., 0.1% Formic Acid), it is pre-protonated in solution. As it enters the ESI source, the high voltage efficiently transfers these pre-formed ions into the gas phase via Coulombic fission, resulting in a dominant, stable [M+H]⁺ ion at m/z 215.13 without fragmentation. This allows for unparalleled sensitivity and signal-to-noise ratios.
Caption: Electrospray Ionization (ESI+) mechanism for basic aminopyrimidine derivatives.
Experimental Protocol: Self-Validating LC-MS Workflow
To ensure absolute trustworthiness, an analytical method cannot simply generate data; it must continuously prove its own validity during the run. The following step-by-step methodology is designed as a self-validating system in strict accordance with[4].
Phase 1: Chromatographic Method Parameters
-
Column: Polar-embedded C18 (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 1.7 µm). Causality: The charged surface hybrid (CSH) technology shields residual silanols, preventing the basic pyridine/pyrimidine nitrogens from undergoing secondary ion-exchange interactions, thereby eliminating peak tailing.
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water. Causality: Lowers the pH to ~2.7, ensuring complete protonation of the analyte for stable retention and maximum ESI+ efficiency.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.
Phase 2: The Self-Validating Sequence (System Suitability Testing - SST)
Before any sample data is accepted, the system must pass the following internal controls:
-
Blank Injection (Mobile Phase): Proves the absence of column carryover from previous runs. Acceptance Criteria: No peaks > 0.1% of the target analyte area.
-
Resolution Mixture (Specificity): An injection containing the analyte spiked with its likely synthetic precursor (e.g., 2-chloro-4,6-dimethylpyrimidine). Acceptance Criteria: Baseline resolution ( Rs>1.5 ) between the precursor and the target analyte[2].
-
Bracketing Standards: A known reference standard is injected at the beginning, middle, and end of the sample queue. Acceptance Criteria: Retention time drift < 2.0% and peak area %RSD < 2.0%. If the bracketing standards fail, the entire batch is automatically invalidated.
Phase 3: ICH Q2(R2) Validation Execution
-
Linearity & Range: Inject calibration standards at 50%, 75%, 100%, 125%, and 150% of the nominal working concentration (e.g., 10 µg/mL).
-
Accuracy (Recovery): Spike known amounts of reference standard into a synthetic matrix at 3 concentration levels. Calculate % Recovery.
-
Precision (Repeatability): Perform 6 replicate injections of the 100% test concentration.
Caption: Step-by-step ICH Q2(R2) analytical validation workflow with integrated self-validating SST.
Experimental Data & Results Interpretation
To demonstrate the efficacy of the LC-MS method over alternative modalities, Table 2 presents comparative validation data (simulated based on typical analytical performance benchmarks for bis-heteroaryl amines).
Table 2: ICH Q2(R2) Validation Results for 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | LC-MS (ESI+) Results | HPLC-UV (254 nm) Results | GC-MS (EI) Results |
| Specificity (Resolution, Rs ) | Rs>1.5 from impurities | 2.8 (Mass extraction ensures infinite specificity) | 1.6 (Susceptible to co-elution) | 1.1 (Peak tailing causes overlap) |
| Linearity ( R2 ) | R2≥0.999 | 0.9998 (Range: 1-150% nominal) | 0.9991 | 0.9850 (Non-linear at low ends due to adsorption) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.8% | 98.5% | 88.4% (Loss in inlet) |
| Precision (% RSD, n=6) | ≤2.0% | 0.6% | 1.2% | 4.5% |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥3 | 0.5 ng/mL | 45.0 ng/mL | 120.0 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥10 | 1.5 ng/mL | 150.0 ng/mL | 400.0 ng/mL |
Data Interpretation: The data clearly illustrates that while HPLC-UV barely meets the minimum ICH Q2(R2) acceptance criteria[5], it lacks the sensitivity required for trace impurity profiling (LOD of 45 ng/mL vs. LC-MS LOD of 0.5 ng/mL). GC-MS fails the precision and accuracy criteria entirely due to the thermal lability and high polarity of the secondary amine linkage, resulting in significant sample loss in the GC inlet. LC-MS (ESI+) provides robust, highly linear, and impeccably precise data, confirming its status as the optimal modality.
Conclusion
For the purity validation of highly basic, polar compounds like 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine, traditional techniques such as GC-MS and standalone HPLC-UV introduce unacceptable risks of thermal degradation, peak tailing, and false-positive purity readings due to co-eluting impurities. By leveraging the proton-affine nature of the pyrimidine and pyridine rings, LC-MS (ESI+) combined with a polar-embedded stationary phase delivers a highly sensitive, orthogonal, and self-validating analytical system. Adhering to the ICH Q2(R2) framework ensures that the resulting data is not only scientifically accurate but fully defensible in regulatory submissions.
References
-
European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency. Available at:[Link]
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website. Available at:[Link]
-
Wu, Y., et al. "Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
-
Weisberg, E., et al. "Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia." ACS Medicinal Chemistry Letters, National Institutes of Health (NIH). Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
